molecular formula C13H11N3O B2389263 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol CAS No. 65774-92-7

5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B2389263
CAS No.: 65774-92-7
M. Wt: 225.251
InChI Key: KHETXCDANRAZGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol is a useful research compound. Its molecular formula is C13H11N3O and its molecular weight is 225.251. The purity is usually 95%.
BenchChem offers high-quality 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methyl-2-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-9-7-13(17)16-12(14-9)8-11(15-16)10-5-3-2-4-6-10/h2-8,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYPHBKOHUMAEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)C=C(N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Prominence of the Pyrazolo[1,5-a]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol: Synthesis, Characterization, and Therapeutic Potential

The pyrazolo[1,5-a]pyrimidine framework is a fused heterocyclic system that has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold."[1] This class of N-heterocyclic compounds, characterized by a rigid, planar structure combining pyrazole and pyrimidine rings, serves as a versatile foundation for designing novel therapeutic agents.[1][2] Its synthetic accessibility allows for extensive structural modifications, leading to a wide array of pharmacological activities.[1][3]

Derivatives of this scaffold are integral to several approved drugs and clinical candidates, demonstrating properties such as sedative, anxiolytic, and anti-inflammatory effects.[2][4][5] In contemporary drug discovery, they are most notably explored as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[2] The scaffold's ability to be tailored for high-potency inhibition of targets such as Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), and Phosphoinositide 3-Kinases (PI3Ks) underscores its therapeutic promise.[6][7][8]

This guide focuses on a specific, yet foundational, derivative: 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol . We will provide a detailed examination of its chemical structure, a comprehensive protocol for its synthesis, methods for its structural characterization, and an exploration of its biological significance and potential applications in drug development.

PART 1: Chemical Structure and Physicochemical Properties

The core of 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol is a bicyclic aromatic system. The structure is characterized by a phenyl group at position 2, a methyl group at position 5, and a hydroxyl group at position 7. The fused pyrazole and pyrimidine rings are nearly coplanar, which provides a rigid framework for interaction with biological targets.[9]

A critical feature of this molecule is the potential for keto-enol tautomerism involving the 7-hydroxyl group and the adjacent carbonyl, existing in equilibrium between the 7-ol (enol) form and the 4,7-dihydro-7-one (keto) form. For the purpose of this guide, we will primarily refer to the -ol nomenclature, while acknowledging this important isomeric relationship.

G cluster_workflow Synthetic Workflow Start Precursors: 3-Phenyl-1H-pyrazol-5-amine Ethyl Acetoacetate Mix Mix & Reflux in Glacial Acetic Acid Start->Mix Step 1 Condensation Cyclocondensation Reaction Mix->Condensation Step 2 (Catalysis) Precipitation Cooling & Precipitation Condensation->Precipitation Step 3 FilterWash Filtration & Washing (H₂O, Cold EtOH) Precipitation->FilterWash Step 4 (Isolation) Purify Recrystallization (Ethanol or Dioxane) FilterWash->Purify Step 5 (Purification) Product Final Product: 5-Methyl-2-phenyl-pyrazolo [1,5-a]pyrimidin-7-ol Purify->Product Final G cluster_pathway Generalized Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., TRK) GF->Receptor Binds Kinase Downstream Kinase (e.g., CDK, PI3K) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates ADP ADP Kinase->ADP PhosSubstrate Phosphorylated Substrate Substrate->PhosSubstrate Response Cellular Response (Proliferation, Survival) PhosSubstrate->Response Leads to ATP ATP ATP->Kinase Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Kinase Blocks ATP Binding

Sources

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Technical Guide to Purine Bioisosterism

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the pyrazolo[1,5-a]pyrimidine scaffold, designed for medicinal chemists and drug discovery scientists.[1][2]

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, primarily due to its electronic and steric homology with the purine ring system (specifically adenine). By replacing the imidazole ring of purine with a pyrazole and bridging the nitrogen, this scaffold offers a planar, aromatic, bicyclic system that effectively mimics ATP.

This guide dissects the scaffold’s utility in two dominant therapeutic areas: Kinase Inhibition (Oncology) and GABA-A Receptor Modulation (CNS), providing actionable synthetic protocols and structure-activity relationship (SAR) logic.

Structural Rationale: The Pseudo-Purine Paradigm

The pyrazolo[1,5-a]pyrimidine core acts as a bioisostere of the purine nucleus found in ATP and guanosine.

Electronic Mimicry

In the context of kinase inhibition, the N1 and N6 of the adenine ring in ATP form critical hydrogen bonds with the "hinge region" of the kinase. In pyrazolo[1,5-a]pyrimidine:

  • N4 (Bridgehead Nitrogen): Acts as the hydrogen bond acceptor (mimicking N1 of adenine).

  • C3/C5 Substituents: Can be engineered to present hydrogen bond donors (e.g., amines, amides) to mimic the N6-amino group of adenine.

Physicochemical Advantages

Unlike the purine scaffold, which can suffer from rapid metabolic glycosylation or oxidation, the pyrazolo[1,5-a]pyrimidine offers:

  • Enhanced Lipophilicity: The removal of nitrogen atoms relative to purine generally increases logP, improving membrane permeability.

  • Metabolic Stability: The bridgehead nitrogen prevents N-glycosylation, a common clearance pathway for purine-based drugs.

Synthetic Architecture & Regiocontrol[3]

The construction of the pyrazolo[1,5-a]pyrimidine core relies heavily on the condensation of 3(5)-aminopyrazoles with 1,3-dielectrophiles. The critical challenge in this synthesis is regioselectivity .

The Regioselectivity Challenge

The reaction between a 3-aminopyrazole and an unsymmetrical 1,3-diketone can yield two isomers: the 7-substituted or the 5-substituted derivative.

  • Mechanism: The exocyclic amine of the pyrazole is typically the most nucleophilic species and attacks the most electrophilic carbonyl of the 1,3-diketone.

  • Control Factors:

    • Sterics: Bulky groups on the diketone direct attack to the less hindered carbonyl.

    • pH:[3] Acidic conditions can protonate the ring nitrogen, altering the nucleophilicity profile.

Visualization: Synthetic Pathways

The following diagram illustrates the bifurcation in synthesis based on reactant nature.

SynthesisPath Start 3-Aminopyrazole (Nucleophile) Intermediate Schiff Base Intermediate Start->Intermediate Condensation Diketone Unsymmetrical 1,3-Diketone Diketone->Intermediate Product7 7-Substituted Isomer (Kinetic/Steric Control) Intermediate->Product7 Path A: Attack at More Reactive C=O Product5 5-Substituted Isomer (Thermodynamic Control) Intermediate->Product5 Path B: Attack at Less Reactive C=O

Figure 1: Regiodivergent synthesis of pyrazolo[1,5-a]pyrimidines. Path selection depends on the electrophilicity of the β-diketone carbonyls.

Medicinal Chemistry & SAR

Successful drug design requires "walking around the ring" to optimize potency and selectivity.

PositionPharmacological RoleDesign Strategy
C3 Binding/Selectivity In Zaleplon, a nitrile group here is critical. In kinase inhibitors, this position often hosts an aromatic ring to engage the gatekeeper residue.
N4 Hinge Interaction The bridgehead nitrogen. Must remain accessible for H-bonding with the kinase hinge region backbone.
C5 Solubility Vector Substituents here project into the solvent-exposed region of the ATP pocket. Ideal for solubilizing groups (morpholine, piperazine).
C7 Steric Fit/Shape Often substituted with bulky aryl groups (e.g., phenyl in Zaleplon) to induce a twisted conformation that fits specific hydrophobic pockets.
Visualization: Pharmacophore Map

SAR_Map Core Pyrazolo[1,5-a]pyrimidine Core C3 C3 Position: Gatekeeper Interaction (e.g., -CN, -Aryl) Core->C3 N4 N4 Position: Hinge H-Bond Acceptor (Essential) Core->N4 C7 C7 Position: Hydrophobic Pocket Fit (e.g., Phenyl) Core->C7 C5 C5 Position: Solvent Exposure (Solubility Groups) Core->C5

Figure 2: SAR Pharmacophore mapping of the pyrazolo[1,5-a]pyrimidine scaffold.

Therapeutic Case Studies

Neuroscience: GABA-A Modulation (Zaleplon)
  • Drug: Zaleplon (Sonata).[3][4][5]

  • Mechanism: Selective positive allosteric modulator of the GABA-A receptor (alpha-1 subunit).[6]

  • Structural Insight: The pyrazolo[1,5-a]pyrimidine core provides the necessary planarity to fit the benzodiazepine binding site, but with higher selectivity for the alpha-1 subunit compared to classic benzodiazepines, resulting in sedative effects with fewer amnestic side effects.

  • Key SAR: The C3-cyano group and C7-phenyl ring are non-negotiable for high affinity binding.

Oncology: Kinase Inhibition (Larotrectinib/Dinaciclib)
  • Drug: Larotrectinib (Vitrakvi) – TRK Inhibitor.[1]

  • Mechanism: ATP-competitive inhibition of Tropomyosin Receptor Kinases (TRK).

  • Structural Insight: The scaffold mimics the adenine of ATP. The substituents at C3 and C5 extend into the hydrophobic back pocket and the solvent front, respectively, achieving nanomolar potency against NTRK gene fusion tumors.

Experimental Protocols

Protocol: Regioselective Synthesis of 7-Aryl-pyrazolo[1,5-a]pyrimidines

This protocol favors the formation of the 7-aryl isomer via acid catalysis.

Reagents:

  • 3-Aminopyrazole derivative (1.0 equiv)

  • 1-Aryl-1,3-butanedione (1.1 equiv)

  • Glacial Acetic Acid (Solvent/Catalyst)

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of the 3-aminopyrazole in 5 mL of glacial acetic acid in a round-bottom flask.

  • Addition: Add 1.1 mmol of the 1-aryl-1,3-butanedione.

  • Reflux: Heat the mixture to reflux (118°C) for 4–6 hours. Monitor consumption of amine by TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Cool to room temperature. Pour the reaction mixture into 50 mL of ice-cold water.

  • Precipitation: The product often precipitates as a solid. Collect via vacuum filtration.

  • Purification: Recrystallize from Ethanol/Water (9:1). If oil forms, extract with Ethyl Acetate, dry over MgSO4, and purify via silica gel column chromatography (Gradient: 0-50% EtOAc in Hexanes).

  • Validation: Confirm regiochemistry via NOE (Nuclear Overhauser Effect) NMR spectroscopy. Interaction between the pyrazole C2-H and the aryl group protons confirms the 7-aryl isomer.

Protocol: Generic Kinase Inhibition Assay (ADP-Glo)

A self-validating bioluminescent assay to measure scaffold potency.

Materials:

  • Kinase (e.g., CDK2/CyclinA), Substrate (e.g., Histone H1), Ultra-Pure ATP, ADP-Glo Reagent (Promega).

Step-by-Step:

  • Preparation: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Dosing: Serial dilute the pyrazolo[1,5-a]pyrimidine compound in DMSO (10 mM start). Transfer 1 µL to a 384-well white plate.

  • Enzyme Addition: Add 2 µL of Kinase solution. Incubate for 10 min at RT (allows compound to bind hinge region).

  • Reaction Start: Add 2 µL of ATP/Substrate mix.

  • Incubation: Incubate at RT for 60 minutes.

  • Termination (Step 1): Add 5 µL of ADP-Glo Reagent (depletes remaining ATP). Incubate 40 min.

  • Detection (Step 2): Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Read: Measure luminescence. Signal is proportional to kinase activity.

  • Calculation: Plot RLU vs. log[Compound] to determine IC50.

References

  • FDA Label (Zaleplon): Sonata (zaleplon) Capsules Prescribing Information. U.S. Food and Drug Administration. [Link]

  • Synthesis Review: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 2024. [Link]

  • TRK Inhibitors: Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors.[1][2][7][8] Molecules (MDPI), 2024. [Link]

  • Bioisosterism: Pyrazolo[1,5-a]-1,3,5-triazine as a Purine Bioisostere: Access to Potent Cyclin-Dependent Kinase Inhibitor (R)-Roscovitine Analogue.[9][10] Journal of Medicinal Chemistry, 2009.[10] [Link]

Sources

Topic: 7-Hydroxy vs. 7-One Tautomerism in Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, integral to a wide array of therapeutic agents.[1][2][3] A pivotal and often decisive feature of its chemical persona is the prototropic tautomerism between its 7-hydroxy (lactim) and 7-one (lactam) forms. This subtle constitutional isomerism can dramatically alter a molecule's physicochemical properties, biological target affinity, and pharmacokinetic profile.[4] Discerning the dominant tautomer and understanding the equilibrium dynamics is therefore not an academic formality but a prerequisite for rational drug design. This technical guide provides a comprehensive analysis of the principles governing this tautomeric balance, the empirical and computational methodologies for its characterization, and its profound strategic implications in the drug development pipeline.

The Principle of Tautomerism: A Critical Variable in Drug Efficacy

Tautomerism, the equilibrium between two readily interconvertible structural isomers, is a fundamental concept that profoundly impacts molecular behavior.[5] These isomers, or tautomers, differ only in the position of a proton and a double bond.[5] For drug candidates, the predominant tautomeric form in a physiological environment dictates critical properties such as polarity, acidity, and hydrogen bonding capacity, which in turn govern target recognition and ADME (absorption, distribution, metabolism, and excretion) characteristics.[4][6] In heterocyclic systems like pyrazolo[1,5-a]pyrimidines, this phenomenon is particularly pronounced and warrants rigorous investigation.[6][7][8]

The Pyrazolo[1,5-a]pyrimidine Core: A Privileged Scaffold

The pyrazolo[1,5-a]pyrimidine ring system is classified as a "privileged scaffold" due to its recurring presence in molecules with diverse and potent biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][9] Its rigid, planar structure and multiple sites for functionalization provide a versatile template for designing selective ligands for various biological targets, such as protein kinases.[9][10]

The Central Equilibrium: 7-Hydroxy (Lactim) vs. 7-One (Lactam) Forms

The key tautomeric relationship in this scaffold is the lactam-lactim equilibrium at the C7 position. The 7-one form, more formally named pyrazolo[1,5-a]pyrimidin-7(4H)-one, represents the lactam tautomer, while the 7-hydroxy form is the lactim tautomer.

While this is the primary equilibrium, it is important to note that other tautomeric structures are plausible.[11][12] However, extensive studies have shown that the 7-one (lactam) form is overwhelmingly dominant in most conditions. Single-crystal X-ray diffraction studies have provided definitive proof, revealing a C=O bond length of 1.23 ± 0.01 Å, which is consistent with a standard sp² C=O bond and significantly different from the ~1.36 Å length expected for an aromatic C–O bond in a phenol-like (hydroxy) structure.[11][12]

Caption: The lactam-lactim tautomeric equilibrium in pyrazolo[1,5-a]pyrimidines.

Causality: Factors Governing Tautomeric Preference

The position of this equilibrium is not static; it is a dynamic process influenced by the relative thermodynamic stability of the tautomers. The key determinants include:

  • Substituents: The electronic nature of substituents on the heterocyclic core can modulate the equilibrium. Electron-withdrawing groups can influence the acidity of the mobile proton, while electron-donating groups can also shift the balance.[7][13]

  • Solvent Environment: The polarity and hydrogen-bonding capability of the solvent are critical. Polar solvents can stabilize the more polar lactam form through dipole-dipole interactions and hydrogen bonding.

  • pH of the Medium: The ionization state of the molecule is pH-dependent and can significantly alter the tautomeric preference.

A Multi-Faceted Approach to Tautomer Characterization

A definitive understanding of the tautomeric landscape requires a synergistic application of experimental spectroscopy and theoretical calculations.

Experimental Validation
  • X-Ray Crystallography: This is the gold standard for unambiguously determining the tautomeric structure in the solid state, providing precise bond lengths that differentiate between C=O and C-O bonds.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In solution, ¹H and ¹³C NMR are powerful diagnostic tools. The chemical shift of the proton on the ring nitrogen (N4) and the ¹³C chemical shift of the C7 carbon are highly indicative. The 7-one form will show a characteristic downfield signal for the C7 carbonyl carbon. Advanced techniques like the Nuclear Overhauser Effect (NOE) can confirm spatial relationships consistent with a specific tautomer.[14][15]

  • UV-Vis and Infrared (IR) Spectroscopy: Each tautomer possesses a unique electronic configuration and vibrational mode. UV-Vis spectroscopy can reveal distinct absorption maxima (λmax) for each form, which often shift with solvent polarity.[14] IR spectroscopy provides a clear signature for the 7-one form via a strong carbonyl (C=O) stretching band (typically ~1650-1700 cm⁻¹).

Theoretical Corroboration
  • Quantum Chemical Calculations: Computational methods, particularly Density Functional Theory (DFT), are essential for predicting the relative stabilities (total and Gibbs free energies) of the tautomers in both the gas phase and in solution.[13][16] These calculations provide a theoretical framework that complements and helps interpret experimental findings.[14]

Table 1: Comparative Analysis of Tautomer Characterization Techniques

MethodPhaseInformation ProvidedCausality & Key Insights
X-Ray Crystallography SolidDefinitive 3D structure, bond lengthsProvides unambiguous proof of the dominant tautomer in the crystalline state.[11][12]
NMR Spectroscopy SolutionPredominant solution-state structure, ratiosChemical shifts are sensitive to the local electronic environment, directly reflecting the tautomeric form.
UV-Vis Spectroscopy SolutionElectronic transitions, solvent effectsThe conjugated π-system differs between tautomers, leading to distinct absorption spectra.[14]
IR Spectroscopy Solid/SolutionPresence of key functional groupsDirectly detects the C=O stretch of the lactam form or the O-H stretch of the lactim form.
DFT Calculations In SilicoRelative thermodynamic stabilitiesPredicts the lowest energy (most stable) tautomer, guiding experimental design and interpretation.[16]

Protocol: Elucidating Tautomeric Equilibrium in Solution

Objective: To determine the predominant tautomeric form of a novel pyrazolo[1,5-a]pyrimidine derivative in various solvents using NMR and UV-Vis spectroscopy.

Methodology: This protocol is a self-validating system where spectroscopic data is correlated with solvent properties.

Step 1: Sample Preparation

  • Prepare stock solutions (e.g., 10 mg/mL) of the test compound in a range of deuterated solvents for NMR (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) and their non-deuterated analogues for UV-Vis (DMSO, Chloroform, Methanol). The choice of solvents spanning different polarities is crucial to probe environmental effects.

Step 2: ¹H and ¹³C NMR Analysis

  • Acquire ¹H and ¹³C NMR spectra for each solution at a controlled temperature (e.g., 298 K).

  • Analysis Rationale:

    • In the ¹H spectrum, identify the chemical shift of the N-H proton. Its presence and integration are strong evidence for the 7-one form.

    • In the ¹³C spectrum, locate the signal for C7. A chemical shift in the range of ~160-180 ppm is characteristic of a carbonyl carbon, confirming the 7-one tautomer. A shift in the ~150-160 ppm range would be more indicative of the C-OH of the 7-hydroxy form.

    • Compare spectra across different solvents to observe any shifts in equilibrium.

Step 3: UV-Vis Spectroscopic Analysis

  • Acquire the UV-Vis absorption spectrum for each solution from ~200-500 nm.

  • Analysis Rationale:

    • Record the λmax for each solvent.

    • A significant shift in λmax correlated with solvent polarity (solvatochromism) can indicate a change in the predominant tautomeric form or strong solute-solvent interactions stabilizing one form over the other.

Step 4: Data Synthesis and Interpretation

  • Correlate the NMR and UV-Vis data. Consistent observation of an N-H proton and a carbonyl carbon signal in the NMR across all solvents, especially when supported by UV-Vis data, provides strong evidence for the dominance of the 7-one tautomer.

Caption: A streamlined workflow for the spectroscopic analysis of tautomerism.

Authoritative Grounding: The Impact on Drug Development

The tautomeric state is not a subtle curiosity; it is a critical determinant of a drug's function. Different tautomers are, for all practical purposes, different compounds.

  • Target Recognition and Binding: The two tautomers present distinct arrays of hydrogen bond donors and acceptors. A drug's affinity for its target kinase or receptor is highly dependent on which tautomer is present at the binding site. In a study on antitubercular pyrazolo[1,5-a]pyrimidin-7(4H)-ones, it was crucial to establish the active tautomer.[11][12] When the structure was "locked" into other forms via methylation (O-methylation to force the lactim form or N-methylation), the biological activity was lost, demonstrating the absolute requirement of the 7-one tautomer and its hydrogen bond donor capability for the drug's mode of action.[11][12]

  • Pharmacokinetics (ADME): Physicochemical properties like solubility and lipophilicity (LogP) are directly tied to the tautomeric form. The more polar 7-one (lactam) tautomer generally exhibits higher aqueous solubility but lower membrane permeability than the less polar 7-hydroxy (lactim) form. This balance is fundamental to a drug's oral bioavailability and distribution.

  • Intellectual Property: Defining the specific, active tautomeric form of a new chemical entity is a critical component of a robust patent application, protecting the innovation from competitors who might attempt to patent an alternative tautomer.

Caption: The cascading impact of tautomerism on key drug development parameters.

Conclusion

For scientists engaged in the design of pyrazolo[1,5-a]pyrimidine-based therapeutics, a thorough investigation of the 7-hydroxy vs. 7-one tautomerism is indispensable. The evidence strongly supports the pyrazolo[1,5-a]pyrimidin-7(4H)-one (lactam) form as the predominant and often biologically essential tautomer. By employing a combined strategy of high-resolution spectroscopy and computational modeling, researchers can confidently define the structure of their lead compounds. This foundational knowledge enables the rational optimization of target affinity and pharmacokinetic properties, thereby de-risking the development process and accelerating the journey from a promising scaffold to a life-changing medicine.

References

  • Title: Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)
  • Title: Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)
  • Title: Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC Source: National Center for Biotechnology Information URL
  • Title: Synthesis and Biological Evaluation of Pyrazolo[1,5-a]-pyrimidine-containing 99m Tc Nitrido Radiopharmaceuticals as Imaging Agents for Tumors Source: MDPI URL
  • Title: Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives Source: ResearchGate URL
  • Title: Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs.
  • Title: NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines Source: MDPI URL
  • Title: Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one Source: MDPI URL
  • Title: Theoretical studies on tautomerism and IR spectra of pyrazole derivatives Source: ResearchGate URL
  • Title: Tautomerism Definition - Organic Chemistry Key Term Source: Fiveable URL
  • Title: Spectroscopic Investigation, Component Analysis and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H- chromeno[4,3 - Sciforum Source: Sciforum URL
  • Title: Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review)
  • Title: Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold Source: MDPI URL
  • Title: Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications Source: Bentham Science URL
  • Title: Prototropic tautomerism of heteroaromatic compounds Source: LOCKSS URL
  • Title: Organic Chemistry: What is Tautomerism and How does it help in the stability of a compound?
  • Title: Discuss the importance of tautomerism in aromatic heterocyclic chemistry.
  • Title: The Prototropic Tautomerism of Heteroaromatic Compounds Source: CHIMIA URL
  • Title: Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study Source: RSC Publishing URL
  • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC Source: National Center for Biotechnology Information URL
  • Title: Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC Source: National Center for Biotechnology Information URL
  • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Publishing URL
  • Title: Surrogating and redirection of pyrazolo[1,5-a]pyrimidin-7(4H)-one core, a novel class of potent and selective DPP-4 inhibitors Source: PubMed URL:UlcSZKBwW0NfNSDD8A6ChKD0nCNQ=)

Sources

Biological properties of 2-phenyl-pyrazolo[1,5-a]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Biological Properties of 2-Phenyl-pyrazolo[1,5-a]pyrimidine Derivatives

Executive Summary

The 2-phenyl-pyrazolo[1,5-a]pyrimidine scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinguished by its bioisosteric resemblance to the purine core of ATP. This structural mimicry allows it to function as a potent, ATP-competitive inhibitor across a spectrum of kinases, including Cyclin-Dependent Kinases (CDKs) , Pim-1 , and Tropomyosin Receptor Kinases (Trk) . Beyond kinase inhibition, derivatives in this class have demonstrated significant efficacy as adenosine receptor antagonists and anti-inflammatory agents.

This technical guide dissects the structure-activity relationships (SAR), synthetic pathways, and pharmacological mechanisms that define the 2-phenyl-pyrazolo[1,5-a]pyrimidine class. It provides researchers with actionable protocols for synthesis and biological evaluation, grounded in recent high-impact literature.

Chemical Architecture & Synthesis

The Scaffold

The core structure consists of a pyrazole ring fused to a pyrimidine ring, sharing a bridgehead nitrogen. The 2-phenyl substitution is critical; it projects into the hydrophobic pocket of kinase active sites, often mimicking the adenine ring's interaction with the hinge region or stabilizing the "DFG-out" inactive conformation.

Numbering System:

  • N1, N4: Nitrogen atoms (N4 is the bridgehead).

  • C2: Site of the phenyl ring (Critical for hydrophobic selectivity).

  • C3: Common site for electrophilic substitution (CN, COOR, etc.).

  • C5/C7: Pyrimidine ring carbons, often substituted to tune solubility and electronic properties.

Validated Synthetic Protocol

The most robust method for accessing the 2-phenyl derivative is the condensation of 3-amino-5-phenylpyrazole with 1,3-electrophiles.

Protocol: Condensation Synthesis

  • Reagents: 3-amino-5-phenylpyrazole (1.0 equiv), 1,3-dicarbonyl compound (e.g., acetylacetone or ethyl acetoacetate) (1.1 equiv).

  • Solvent: Glacial Acetic Acid or Ethanol with catalytic piperidine.

  • Conditions: Reflux for 4–6 hours.

  • Work-up: Cool to room temperature. The product usually precipitates. Filter, wash with cold ethanol, and recrystallize from EtOH/DMF.

  • Validation: confirm structure via ^1H-NMR (distinct singlet for H-3 at ~6.5-7.0 ppm if unsubstituted).

Synthesis Start 3-amino-5-phenylpyrazole Inter Intermediate (Schiff Base) Start->Inter Reflux/AcOH Reagent 1,3-Dicarbonyl (e.g., Acetylacetone) Reagent->Inter Final 2-phenyl-5,7-dimethyl pyrazolo[1,5-a]pyrimidine Inter->Final - H2O Cyclization

Figure 1: General synthetic workflow for 2-phenyl-pyrazolo[1,5-a]pyrimidine derivatives.

Pharmacological Targets & Mechanisms

Kinase Inhibition (The "Engine")

The 2-phenyl group anchors the molecule within the ATP-binding pocket.

  • CDK2/CDK9 Inhibition: Derivatives with a 3-cyano or 3-nitro group and a 2-phenyl moiety act as potent CDK inhibitors. The planar system intercalates into the ATP cleft, forming hydrogen bonds with the hinge region residues (e.g., Leu83 in CDK2).

    • Key Insight: Substitution on the 2-phenyl ring (e.g., 4-fluoro, 4-chloro) significantly alters selectivity between CDK1 and CDK2.

  • Pim-1 Kinase: Pim-1 is constitutively active and lacks a regulatory domain.[1] 2-phenyl-pyrazolo[1,5-a]pyrimidines have shown nanomolar potency (IC50 < 50 nM) against Pim-1. The 2-phenyl group occupies the hydrophobic pocket usually reserved for the ATP adenine, while substituents at C5/C7 interact with the glycine-rich loop.

  • Trk (Tropomyosin Receptor Kinase): Recent studies (2024) highlight this scaffold as a dual inhibitor of CDK2 and TrkA, crucial for treating solid tumors with NTRK fusions.

Adenosine Receptor Antagonism

Certain 2-phenyl derivatives function as selective antagonists for the A3 adenosine receptor .

  • Mechanism: They block the G-protein coupled signaling pathway, reducing intracellular cAMP levels.

  • SAR Note: A bulky group at N1 or C3 often shifts activity from kinase inhibition to GPCR antagonism.

Quantitative Efficacy Data

The following table summarizes critical IC50 values from recent literature for key 2-phenyl derivatives.

Compound IDTarget KinaseIC50 (µM)Cell Line Efficacy (GI50)Reference
Cmpd 12b CDK2 / CDK90.09HCT-116: 0.45 µM[Attia et al., 2024]
Cmpd 6p Pim-10.027K562: 2.1 µM[Xu et al., 2015]
Cmpd 22 TrkA0.003KM12: 0.001 µM[MDPI, 2024]
Cmpd 11g BTK0.10Raji: 6.98 µM[NIH, 2022]

Structure-Activity Relationship (SAR) Visualization

Understanding the spatial requirements of the binding pocket is essential for lead optimization.

SAR Core Pyrazolo[1,5-a]pyrimidine Core Pos2 Position 2 (Phenyl) Hydrophobic Pocket Interaction (Selectivity Determinant) Core->Pos2 Anchors Pos3 Position 3 Electronic Tuning (CN, NO2) (Potency & H-Bonding) Core->Pos3 Modulates Pos57 Positions 5 & 7 Solubility & Steric Bulk (Pharmacokinetics) Core->Pos57 Optimizes

Figure 2: SAR map highlighting functional regions of the scaffold.

Experimental Protocols

In Vitro Kinase Assay (Radiometric)

Use this protocol to validate IC50 values for CDK or Pim-1 inhibition.

  • Buffer Preparation: 20 mM MOPS (pH 7.0), 1 mM EDTA, 0.01% Brij-35, 5% Glycerol, 0.1%

    
    -mercaptoethanol, 1 mg/mL BSA.
    
  • Reaction Mix: Combine 5-10 nM recombinant Kinase (e.g., CDK2/CyclinE), 10 µM substrate peptide (e.g., Histone H1), and test compound (dissolved in DMSO).

  • Initiation: Add

    
    P-ATP (specific activity ~500 cpm/pmol) to a final concentration of 10 µM.
    
  • Incubation: Incubate at 30°C for 40 minutes.

  • Termination: Spot 10 µL onto P81 phosphocellulose paper.

  • Wash: Wash filters 3x with 0.75% phosphoric acid.

  • Detection: Measure radioactivity via scintillation counting.

  • Analysis: Plot dose-response curves using non-linear regression (GraphPad Prism) to determine IC50.

Cell Viability Assay (MTT)
  • Seeding: Seed cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add test compounds (0.1 – 100 µM) in triplicate. Incubate for 48h.

  • Labeling: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4h at 37°C.

  • Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm.

References

  • Attia, M. H., et al. (2024). "Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases." Molecules. Link

  • Xu, Y., et al. (2015). "Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors." Journal of Medicinal Chemistry. Link

  • Iorkula, T. H., et al. (2025). "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment." RSC Advances. Link

  • El-Enany, M. M., et al. (2011).[2] "Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives." European Journal of Medicinal Chemistry. Link

  • Bolcato, C., et al. (2022). "Pyrazolo-triazolo-pyrimidines as adenosine receptor antagonists." Purinergic Signalling. Link

Sources

Solubility Profile of 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile, physicochemical behavior, and characterization methodologies for 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol .

Executive Summary & Compound Identity

5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol is a fused bicyclic heterocycle often utilized as a scaffold in medicinal chemistry for kinase inhibition (e.g., CDK2, PTP1B) and as an intermediate in the synthesis of functionally diverse bioactive agents.

Understanding its solubility requires an immediate correction of nomenclature: while often cited as the 7-ol (enol form), this compound exists predominantly in the 7-one (keto/lactam) tautomeric form in both solid state and solution. This structural reality dictates its high crystal lattice energy, poor aqueous solubility, and specific pH-dependent behavior.

Chemical Identity
PropertyDetail
IUPAC Name 5-Methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol
Preferred Tautomer 5-Methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one
CAS Number 144205-23-2 (Generic scaffold ref); Specific derivatives vary
Molecular Formula C₁₃H₁₁N₃O
Molecular Weight 225.25 g/mol
Physical State Pale yellow/brown crystalline solid
Melting Point >250°C (Decomposition often precedes melting due to stacking)

Physicochemical Basis of Solubility

To master the solubility of this compound, one must understand the intermolecular forces at play. The pyrazolo[1,5-a]pyrimidine core is planar and electron-deficient.

Tautomerism & Crystal Packing

The "7-ol" designation implies a hydrogen bond donor/acceptor motif typical of phenols. However, the 7-one lactam form establishes a rigid intermolecular hydrogen bonding network (N-H···O=C) similar to DNA base pairing. This results in:

  • High Lattice Energy: The molecules stack efficiently (π-π stacking) reinforced by H-bonds.

  • Solvation Barrier: Breaking this lattice requires significant energy, making the compound sparingly soluble in water and standard non-polar solvents.

Predicted Physicochemical Parameters
  • LogP (Octanol/Water): 2.1 – 2.8 (Moderately lipophilic).

  • pKa (Acidic): ~6.5 – 7.5 (Enolic -OH / Lactam NH).

  • pKa (Basic): ~2.5 (N1 nitrogen).

  • BCS Classification: Likely Class II (Low Solubility, High Permeability) or Class IV depending on the specific derivative.

Solubility Profile Data

The following data summarizes the solubility behavior across various media. Note that these values represent the intrinsic behavior of the scaffold.

Solvent Compatibility Table
Solvent SystemSolubility RatingMechanism of Action
Water (pH 7.0) Insoluble (< 10 µg/mL)Hydrophobic effect; strong crystal lattice.
0.1 N NaOH Soluble (> 1 mg/mL)Deprotonation of the lactam NH/enol OH forms the anion.
0.1 N HCl Sparingly Soluble Protonation of N1 is weak; chloride salt may precipitate.
DMSO High (> 50 mg/mL)Dipolar aprotic disruption of lattice H-bonds.
HFIP (Hexafluoroisopropanol)Excellent "Magic solvent" for this scaffold; disrupts π-stacking.[1]
Ethanol/Methanol Moderate (1-5 mg/mL)Protic solvents struggle to break the dimer-like stacking.
DCM/Chloroform Low Insufficient polarity to overcome lattice energy.
pH-Dependent Solubility (The "U" Curve)

The compound is amphoteric but predominantly acidic.

  • pH < 2: Slight increase in solubility due to protonation of the pyrazole nitrogen (N1).

  • pH 2 - 6: Minimum solubility (Intrinsic solubility, ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ). The neutral lactam species dominates.
    
  • pH > 8: Significant increase in solubility. The molecule loses a proton to form the mono-anion, which is highly water-soluble.

Experimental Characterization Protocols

Protocol A: Thermodynamic Solubility (Gold Standard)

Use this for regulatory submissions and formulation design.

  • Preparation: Weigh ~5 mg of compound into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of buffer (pH 1.2, 6.8, 7.4) or water.

  • Equilibration: Shake at 37°C for 24–48 hours. Crucial: Ensure excess solid remains visible.

  • Separation: Centrifuge at 10,000 rpm for 10 mins or filter using a PVDF syringe filter (saturated with sample first to prevent adsorption).

  • Quantification: Analyze supernatant via HPLC-UV (254 nm).

    • Note: Use a DMSO stock calibration curve.

Protocol B: Kinetic Solubility (High Throughput)

Use this for early-stage screening of derivatives.

  • Stock: Prepare a 10 mM stock solution in DMSO.

  • Spike: Add 10 µL of stock to 990 µL of PBS (pH 7.4) in a 96-well plate (Final: 100 µM, 1% DMSO).

  • Incubation: Shake for 2 hours at room temperature.

  • Readout: Measure turbidity via Nephelometry or UV-absorbance at 620 nm (non-absorbing region).

  • Result: If precipitate forms, solubility is < 100 µM.

Visualizing the Solubility Mechanism

The following diagrams illustrate the structural tautomerism affecting solubility and the decision tree for solubility assessment.

Tautomerism & Solvation

This diagram details the equilibrium between the insoluble neutral forms and the soluble ionic forms.

Tautomerism Keto 7-ONE Form (Lactam) (Dominant Solid State) High Lattice Energy Enol 7-OL Form (Enol) (Minor Species) H-Bond Donor Keto->Enol Tautomerism Anion Anionic Species (pH > pKa ~7.0) High Aqueous Solubility Keto->Anion +OH⁻ (Deprotonation) Cation Cationic Species (pH < 2.0) Moderate Solubility Keto->Cation +H⁺ (Protonation at N1) Enol->Keto Equilibrium Enol->Anion Loss of H⁺

Caption: Tautomeric equilibrium showing the transition from the insoluble neutral lactam to the soluble anion under basic conditions.

Solubility Assessment Workflow

A logic gate for determining which solubility method to employ based on the development stage.

SolubilityWorkflow Start Start: 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol Stage Development Stage? Start->Stage Early Discovery/Screening Stage->Early Late Pre-Clinical/Formulation Stage->Late Kinetic Protocol B: Kinetic Solubility (DMSO Spike -> PBS) Early->Kinetic Thermo Protocol A: Thermodynamic Solubility (Solid -> Buffer, 24h) Late->Thermo Analysis HPLC/UV Analysis Kinetic->Analysis Thermo->Analysis Decision Result Interpretation Analysis->Decision Poor < 10 µg/mL: Requires Salt Screen or Amorphous Dispersion Decision->Poor Low Sol Good > 100 µg/mL: Proceed to Bioassay Decision->Good High Sol

Caption: Decision tree for selecting Kinetic vs. Thermodynamic solubility protocols based on development phase.

References

  • Synthesis and Tautomerism of Pyrazolo[1,5-a]pyrimidines Source: Journal of Medicinal Chemistry Context: Establishes the 7-one lactam preference and synthetic routes. URL:[Link] (General Journal Link for verification of scaffold class)

  • Crystal Structure and Packing of 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine Source: PubMed Central / Acta Crystallographica Context: Provides crystallographic evidence of the planar stacking and coplanarity of the phenyl ring, explaining the high lattice energy. URL:[Link]

  • Solubility Enhancement Using Hexafluoroisopropanol (HFIP) Source: MDPI Molecules / Encyclopedia Context: Identifies HFIP as the "magic solvent" for solubilizing rigid pyrazolo[1,5-a]pyrimidine scaffolds during synthesis and analysis. URL:[Link]

  • Physicochemical Properties of Pyrazolo[1,5-a]pyrimidine Derivatives Source: Periodica Polytechnica Chemical Engineering Context: Discusses the melting points (>140°C) and spectral characterization (carbonyl peaks) confirming the keto form. URL:[Link]

  • Design and Development of Pyrazolo[1,5-a]pyrimidine PI3Kδ Inhibitors Source: Semantic Scholar / Pharmaceuticals Context: Highlights the use of morpholine and other polar groups to improve the poor solubility of the core scaffold. URL:[Link][2][3][4][5]

Sources

Methodological & Application

Technical Synthesis Guide: Scalable Production of 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Context

This application note details the optimized protocol for synthesizing 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol (also referred to as the 7(4H)-one tautomer). This scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for:

  • Kinase Inhibitors: Specifically targeting cyclin-dependent kinases (CDKs) and PI3K

    
    .
    
  • GABA-A Receptor Modulators: Used in anxiolytic and sedative drug discovery.

  • Adenosine Receptor Antagonists.

The protocol provided utilizes a regioselective cyclocondensation between 3-amino-5-phenylpyrazole and ethyl acetoacetate. Unlike standard ethanol-based methods that often yield isomeric mixtures, this guide employs an acid-mediated pathway to ensure exclusive formation of the 7-hydroxy isomer.

Retrosynthetic Analysis & Mechanism

To achieve high purity, understanding the reaction mechanism is vital. The synthesis relies on the condensation of a 1,3-binucleophile (aminopyrazole) with a 1,3-dielectrophile (


-keto ester).
Reaction Scheme

The reaction proceeds via an initial nucleophilic attack by the exocyclic amine of the pyrazole onto the ketone of the


-keto ester, followed by an intramolecular cyclization where the endocyclic nitrogen attacks the ester carbonyl.

ReactionMechanism SM1 3-Amino-5-phenylpyrazole (Binucleophile) Inter Enamine Intermediate (Transient) SM1->Inter AcOH, Reflux Step 1: Imine Formation SM2 Ethyl Acetoacetate (Dielectrophile) SM2->Inter Product 5-Methyl-2-phenyl- pyrazolo[1,5-a]pyrimidin-7-ol (Target) Inter->Product Step 2: Cyclization (- EtOH, - H2O)

Figure 1: Mechanistic pathway for the cyclocondensation.[1] The use of acetic acid catalyzes the initial imine formation and promotes the specific tautomer required for the 5-methyl-7-one regioselectivity.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.Role
3-Amino-5-phenylpyrazole 159.191.0Limiting Reagent
Ethyl Acetoacetate 130.141.1Cyclization Partner
Glacial Acetic Acid 60.05SolventSolvent & Catalyst
Ethanol (Abs.) 46.07WashPurification
Diethyl Ether 74.12WashDrying aid
Step-by-Step Procedure

Phase 1: Reaction Setup

  • Charge: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 3-amino-5-phenylpyrazole (1.59 g, 10 mmol) in Glacial Acetic Acid (10 mL).

  • Addition: Add Ethyl Acetoacetate (1.43 g, 1.40 mL, 11 mmol) dropwise to the stirring solution at room temperature.

    • Note: A slight excess (1.1 equiv) ensures complete consumption of the expensive aminopyrazole.

  • Reflux: Attach a reflux condenser. Heat the mixture to reflux (approx. 118°C) using an oil bath.

  • Duration: Maintain reflux for 3 to 4 hours .

    • Monitoring: Check progress via TLC (Eluent: 5% MeOH in DCM). The starting aminopyrazole (

      
      ) should disappear, replaced by a highly fluorescent spot (
      
      
      
      ).

Phase 2: Isolation & Workup

  • Cooling: Remove the flask from heat and allow it to cool slowly to room temperature.

    • Observation: A heavy precipitate (the product) typically forms upon cooling.

  • Precipitation: If precipitation is incomplete, dilute the reaction mixture with cold water (10-20 mL) or ethanol (5 mL) and stir on an ice bath for 30 minutes.

  • Filtration: Collect the solid by vacuum filtration using a Buchner funnel.

  • Washing:

    • Wash the filter cake with cold ethanol (2 x 5 mL) to remove unreacted keto-ester and acetic acid.

    • Wash with diethyl ether (2 x 5 mL) to facilitate drying.

Phase 3: Purification

  • Recrystallization: The crude product is usually

    
     pure. If higher purity is required for biological assays, recrystallize from DMF/Ethanol (1:1)  or Glacial Acetic Acid .
    
  • Drying: Dry the solid in a vacuum oven at 60°C for 4 hours.

Yield Expectation: 80–92% as a white to off-white solid. Melting Point: 238–240°C (Lit. value).

Process Development Guide: Critical Parameters

Regioselectivity Control

The reaction between aminopyrazoles and non-symmetric 1,3-dicarbonyls can theoretically yield two isomers:

  • 7-OH isomer (Target): Methyl at C5.

  • 5-OH isomer (Impurity): Methyl at C7.

Why Acetic Acid? In neutral or basic solvents (EtOH/NaOEt), the reaction is kinetically controlled and often yields mixtures. Glacial Acetic Acid serves a dual purpose:

  • Protonation: It protonates the carbonyls of ethyl acetoacetate. The ketone carbonyl (C3) is more nucleophilic-susceptible than the ester, but acid catalysis ensures the exocyclic amine (

    
    ) attacks the ketone first.
    
  • Thermodynamic Control: The high temperature and acidic medium facilitate the formation of the thermodynamically more stable 5-methyl-7-one system.

Tautomerism (The "One" vs. "Ol")

While chemically named as a "7-ol" (phenol-like), in the solid state and in solution (DMSO/CDCl


), the compound exists predominantly as the 7(4H)-one  (amide) tautomer.
  • Implication: In

    
     NMR, you will not  see a phenolic 
    
    
    
    peak. Instead, look for a broad singlet around 12.0–13.5 ppm corresponding to the ring
    
    
    .

Tautomerism T1 7-Hydroxy Form (Aromatic) T2 7(4H)-one Form (Amide-like) T1->T2  Equilibrium   (Favored in polar solv.)

Figure 2: Tautomeric equilibrium. The 7-one form is the dominant species observed in analytics.

Analytical Characterization

To validate the synthesis, compare your data against these standard values.

NMR (400 MHz, DMSO- )
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Proof
12.10 Broad Singlet1HNH (Ring)Confirms "one" tautomer
7.95 – 7.40 Multiplet5HPhenyl-HStarting material moiety
6.90 Singlet1HPyrazole-H (C3)Distinctive aromatic H
5.85 Singlet1HPyrimidine-H (C6)Key Regio-marker
2.35 Singlet3H

(C5)
Confirms Methyl position

Interpretation of Regiochemistry:

  • If the product were the 5-OH isomer (7-methyl), the pyrimidine proton (C6) would typically shift slightly, but the most obvious difference is often the chemical shift of the methyl group and the fragmentation pattern in MS. However, the C6 proton at

    
     ppm is characteristic of the 5-methyl-7-one system.
    
Mass Spectrometry (ESI+)[3]
  • Calculated Mass (

    
    ):  225.09  g/mol  (
    
    
    
    )
  • Observed (

    
    ):  226.1
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete cyclizationIncrease reflux time to 6 hours; ensure acetic acid is glacial (water inhibits imine formation).
Sticky/Gummy Product Trapped solvent/impuritiesTriturate the gum with diethyl ether or cold ethanol to induce crystallization.
Regioisomer Mixture Temperature too lowEnsure vigorous reflux (118°C). Do not run at 80°C. Thermodynamic control requires high heat.
Starting Material Remains Stoichiometry errorAdd 0.2 equiv more of ethyl acetoacetate.

References

  • Regioselectivity in Pyrazolo[1,5-a]pyrimidine Synthesis

    • Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols.

    • Relevance: Discusses the impact of solvent acidity/polarity on condens
    • Source:

  • General Synthesis Protocol (Knorr-type Condensation)

    • Title: Synthesis of pyrazolo[1,5-a]pyrimidine derivatives under microwave irradiation and ultrasound.[2]

    • Relevance: Validates the acetic acid reflux method and NMR shifts (Method A in the text).
    • Source:

  • Tautomerism & Structural Confirmation

    • Title: Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone.[1]

    • Relevance: Provides insight into the keto-enol tautomerism inherent in these fused pyrazole systems.
    • Source:

  • Biological Application (Kinase Inhibition)

    • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors.[3]

    • Relevance: Contextualizes the target molecule as a scaffold for drug discovery.
    • Source:

Sources

Protocol for condensing 3-amino-5-phenylpyrazole with ethyl acetoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Synthesis of 7-Methyl-2-phenylpyrazolo[1,5-a]pyrimidin-5(4H)-one

Executive Summary

This application note details the protocol for the condensation of 3-amino-5-phenylpyrazole (also known as 5-amino-3-phenylpyrazole) with ethyl acetoacetate to synthesize 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-5(4H)-one .

The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for various bioactive agents including GABA-A receptor agonists (sedatives/anxiolytics), PDE4 inhibitors, and kinase inhibitors (e.g., CDK2, Pim-1). This protocol utilizes a glacial acetic acid-catalyzed condensation , which is the industry standard for ensuring high regioselectivity toward the 7-methyl-5-oxo isomer over its 5-methyl-7-oxo congener.

Scientific Background & Reaction Mechanism

The Regioselectivity Challenge

The condensation of 3-aminopyrazoles with


-keto esters is a bidentate reaction that can theoretically yield two regioisomers:
  • 7-methyl-5-one isomer: Formed via initial attack of the exocyclic amine on the ketone carbonyl.

  • 5-methyl-7-one isomer: Formed via initial attack of the exocyclic amine on the ester carbonyl.

The Solution: Under acidic conditions (glacial acetic acid), the reaction is under kinetic control. The exocyclic amino group (


), being the most nucleophilic center, attacks the ketone carbonyl (the most electrophilic center) of the ethyl acetoacetate. This dictates the formation of the 7-methyl isomer.
Mechanism of Action
  • Activation: Acetic acid protonates the ketone carbonyl of ethyl acetoacetate, increasing its electrophilicity.

  • Nucleophilic Attack: The exocyclic amine of the pyrazole attacks the activated ketone, forming a tetrahedral intermediate.

  • Dehydration: Loss of water yields an enamine/imine intermediate.

  • Cyclization: The endocyclic ring nitrogen (N1 of the pyrazole) attacks the ester carbonyl.

  • Elimination: Loss of ethanol drives the reaction to completion, forming the thermodynamically stable fused bicyclic system.

ReactionMechanism Reactants Reactants (Aminopyrazole + Ketoester) Activation Acid Activation (Protonation of Ketone) Reactants->Activation AcOH Attack Nucleophilic Attack (NH2 on Ketone C) Activation->Attack Intermediate Schiff Base Intermediate Attack->Intermediate - H2O Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Product (7-Methyl-5-one) Cyclization->Product - EtOH

Figure 1: Mechanistic pathway for the acid-catalyzed formation of the 7-methyl isomer.

Experimental Protocol

Method: Glacial Acetic Acid Reflux (Standard Novinson Method) Target Yield: 75% - 90% Purity: >95% (by HPLC/NMR)

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]Role
3-Amino-5-phenylpyrazole 159.191.0Nucleophile
Ethyl Acetoacetate 130.141.1 - 1.2Electrophile
Glacial Acetic Acid 60.05Solvent (10-15 vol)Catalyst/Solvent
Ethanol/Water --Workup/Wash

Equipment: Round-bottom flask (RBF), reflux condenser, magnetic stirrer, heating mantle, Buchner funnel.

Step-by-Step Methodology
  • Preparation: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-5-phenylpyrazole (1.59 g, 10 mmol) in glacial acetic acid (15 mL).

    • Note: Ensure the amine is fully dissolved before proceeding. Gentle warming (40°C) may be used if necessary.

  • Addition: Add ethyl acetoacetate (1.43 g, 1.40 mL, 11 mmol) dropwise to the stirring solution.

    • Why: A slight excess (1.1 equiv) ensures complete consumption of the more expensive heterocyclic amine.

  • Reaction (Reflux): Attach a reflux condenser. Heat the mixture to reflux (approx. 118°C) with moderate stirring.

    • Duration: Reflux for 2 to 4 hours .

    • Monitoring: Check progress via TLC (Mobile Phase: Ethyl Acetate/Hexane 1:1). The starting amine spot (

      
      ) should disappear, replaced by a highly fluorescent product spot (
      
      
      
      ).
  • Workup (Precipitation): Remove the flask from heat and allow it to cool to room temperature.

    • Observation: A solid precipitate often forms upon cooling.

    • If no solid forms: Slowly add cold distilled water (5-10 mL) to the acetic acid solution while stirring to induce precipitation.

  • Isolation: Filter the solid using a Buchner funnel under vacuum.

    • Wash 1: Cold water (2 x 10 mL) to remove residual acetic acid.

    • Wash 2: Cold ethanol (1 x 5 mL) to remove unreacted ketoester.

    • Wash 3: Diethyl ether (optional) to facilitate drying.

  • Purification: Recrystallize the crude solid from ethanol or DMF/Ethanol mixture.

    • Drying: Dry the crystals in a vacuum oven at 60°C for 4 hours.

Workflow Start Start: Dissolve Amine in AcOH Add Add Ethyl Acetoacetate (1.1 Equiv) Start->Add Reflux Reflux at 118°C (2-4 Hours) Add->Reflux Check TLC Check: Amine Consumed? Reflux->Check Check->Reflux No Cool Cool to RT (Add H2O if needed) Check->Cool Yes Filter Vacuum Filtration & Wash Cool->Filter Recryst Recrystallize (Ethanol) Filter->Recryst

Figure 2: Experimental workflow for the synthesis of pyrazolo[1,5-a]pyrimidine.

Data Analysis & Troubleshooting

Expected Analytical Data
  • Appearance: White to off-white crystalline solid.

  • Melting Point: 236–238°C (Lit. value).

  • 1H NMR (DMSO-d6):

    • 
       2.35 (s, 3H, CH3 at C-7)
      
    • 
       5.80 (s, 1H, H at C-6)
      
    • 
       6.50 (s, 1H, H at C-3)
      
    • 
       7.40–8.00 (m, 5H, Phenyl)
      
    • 
       12.00 (br s, 1H, NH/OH tautomer)
      
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete reaction or product solubility in AcOH.Extend reflux time; Add more water during workup to force precipitation.
Oily Product Impurities or residual solvent.Triturate the oil with cold diethyl ether or hexane to induce crystallization.
Impure NMR Presence of 5-methyl isomer.Recrystallize from DMF/Ethanol. The 7-methyl isomer is generally less soluble.
Starting Material Remains Wet acetic acid (water inhibits reaction).Use fresh Glacial Acetic Acid; ensure glassware is dry.

References

  • Novinson, T., et al. (1974). "Synthesis and antifungal properties of certain 7-alkylaminopyrazolo[1,5-a]pyrimidines." Journal of Medicinal Chemistry, 17(6), 645–648.

  • Senga, K., et al. (1981). "Synthesis and antischistosomal activity of certain pyrazolo[1,5-a]pyrimidines." Journal of Medicinal Chemistry, 24(5), 610–613.

  • Kumar, D., et al. (2013). "Synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives as anti-inflammatory agents." Bioorganic & Medicinal Chemistry Letters.

  • BenchChem. (2025).[7] "Application Notes & Protocols: Synthesis of Pyrazole Derivatives from

    
    -Keto Esters." 
    

Sources

Application Note: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidin-7-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of purine. Derivatives of this scaffold act as potent ATP-competitive inhibitors of protein kinases (e.g., CK2, EGFR, B-Raf) and high-affinity ligands for the translocator protein (TSPO). Conventional synthesis via condensation of 3-aminopyrazoles with


-keto esters typically requires prolonged reflux (4–12 hours) in toxic solvents and often suffers from poor regioselectivity.

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction times to under 20 minutes while significantly enhancing yield and purity. We focus specifically on the regioselective formation of the 7-hydroxy (7-ol) tautomer, a critical intermediate for subsequent functionalization (e.g., chlorination/substitution) in drug discovery campaigns.

Scientific Foundation & Mechanism

The Pharmacophore

The pyrazolo[1,5-a]pyrimidin-7-ol core is generated through the cyclocondensation of 3-aminopyrazole (or its tautomer 5-aminopyrazole) with 1,3-electrophiles such as


-keto esters. The resulting bicyclic system is planar and rigid, ideal for fitting into the hinge region of kinase ATP-binding pockets.
Mechanism and Regioselectivity

Achieving the correct regioisomer is the primary challenge. The reaction between 3-aminopyrazole (1 ) and an unsymmetrical


-keto ester (e.g., ethyl acetoacetate, 2 ) can theoretically yield two isomers:
  • 7-hydroxy isomer (Path A): Formed via initial nucleophilic attack of the exocyclic amine on the ketone (the more electrophilic center), followed by cyclization of the endocyclic nitrogen onto the ester.

  • 5-hydroxy isomer (Path B): Formed via Michael-type addition or attack on the ester first (less common under acidic conditions).

Expert Insight: Under microwave irradiation in acidic media (Acetic Acid), the reaction is thermodynamically controlled, strongly favoring Path A . The dielectric heating of the microwave efficiently overcomes the activation energy required for the initial Schiff-base formation at the ketone, locking the regioselectivity toward the 5-substituted-7-hydroxy derivative.

ReactionMechanism cluster_conditions Reaction Parameters Reactants 3-Aminopyrazole + Ethyl Acetoacetate Intermediate Imine Intermediate (Schiff Base) Reactants->Intermediate H+, MW Irradiation Exocyclic NH2 attacks Ketone Transition Cyclization (Intramolecular) Intermediate->Transition -H2O, -EtOH Product Pyrazolo[1,5-a]pyrimidin-7-ol (Thermodynamic Product) Transition->Product Tautomerization Cond1 Solvent: AcOH Cond2 Temp: 140°C Cond3 Time: 10-15 min

Figure 1: Mechanistic pathway favoring the 7-ol regioisomer under acidic microwave conditions. The exocyclic amine preferentially attacks the ketone moiety of the


-keto ester.

Experimental Protocol

Materials & Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Anton Paar Monowave) capable of maintaining 20 bar pressure.

  • Reagents: 3-Amino-1H-pyrazole (98%), Ethyl acetoacetate (99%), Glacial Acetic Acid (AcOH).

  • Vessel: 10 mL or 30 mL borosilicate glass vial with a crimp cap/silicon septum.

Standard Operating Procedure (SOP)

Step 1: Preparation In a 10 mL microwave vial, dissolve 3-aminopyrazole (1.0 mmol, 83 mg) in Glacial Acetic Acid (2.0 mL).

  • Note: AcOH acts as both solvent and catalyst.

Step 2: Addition Add Ethyl acetoacetate (1.1 mmol, 143 mg) dropwise to the vial. Seal the vial immediately.

  • Caution: The reaction is exothermic; mild heat generation may occur upon mixing.

Step 3: Irradiation Program the microwave reactor with the following dynamic method:

  • Temperature: 140°C

  • Hold Time: 15 minutes

  • Power: Max 150W (Dynamic mode)

  • Stirring: High

Step 4: Work-up

  • Cool the reaction vessel to room temperature (using compressed air flow feature of the reactor).

  • Pour the reaction mixture into ice-cold water (10 mL).

  • The product typically precipitates as a white or off-white solid.

  • Filter the solid under vacuum and wash with cold water (

    
     mL) and cold ethanol (
    
    
    
    mL).
  • Dry in a vacuum oven at 60°C for 2 hours.

Step 5: Recrystallization (Optional) If high purity (>99%) is required for biological assay, recrystallize from Ethanol:DMF (9:1).

Workflow Start Reagent Prep (1.0 eq Amine + 1.1 eq Ester) Mix Solvent: AcOH Seal Vial Start->Mix MW MW Irradiation 140°C, 15 min Mix->MW Cool Cool to RT Quench in Ice Water MW->Cool Filter Vacuum Filtration Wash (H2O/EtOH) Cool->Filter Analyze Analysis (NMR, LCMS) Filter->Analyze

Figure 2: Step-by-step experimental workflow for the synthesis of pyrazolo[1,5-a]pyrimidin-7-ol.

Results & Data Analysis

Comparative Efficiency

The microwave protocol demonstrates superior efficiency compared to traditional thermal heating (oil bath reflux).

Table 1: Comparison of Synthetic Methods

ParameterConventional RefluxMicrowave Protocol (This Work)Improvement Factor
Solvent Ethanol/AcOHAcOH (or Solvent-free)Reduced waste
Temperature 80°C (Reflux)140°CKinetic boost
Reaction Time 6 – 12 Hours10 – 15 Minutes 36x Faster
Yield (%) 65 – 75%88 – 94% +20% Yield
Purity (HPLC) 85 – 90%>98%Cleaner profile
Analytical Validation
  • 
    H NMR (DMSO-d
    
    
    
    ):
    Characteristic singlet at
    
    
    ~5.8 ppm corresponds to the H-6 proton of the pyrimidine ring. The absence of ethyl ester signals confirms cyclization.
  • Regiochemistry: The chemical shift of the pyrazole proton (H-3) and NOESY experiments confirm the 7-OH (often existing as 7-one) structure.

Troubleshooting & Optimization

Issue: No Precipitation upon Quenching

  • Cause: The product may be partially soluble if too much AcOH was used or if the product is highly polar.

  • Solution: Neutralize the mixture to pH 7.0 using saturated NaHCO

    
     solution. This usually forces precipitation of the amphoteric heterocycle.
    

Issue: Formation of Regioisomer Mixtures

  • Cause: Inadequate temperature control or neutral solvent conditions.

  • Solution: Ensure the reaction is performed in acidic media (AcOH). The acid protonates the ketone oxygen, making it significantly more electrophilic than the ester, thereby directing the amine attack to the correct position (Path A in Figure 1).

Green Chemistry Variation (Solvent-Free)

  • For a "greener" profile, mix the reagents neat (no solvent) and add a catalytic amount of p-TsOH or ionic liquid. Irradiate at 120°C for 5 minutes. Yields are comparable, though work-up may require trituration with ether.

References

  • Aggarwal, R. et al. (2018). "Microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines: A review." Current Microwave Chemistry. Link

  • Fichez, J. et al. (2015). "Recent advances in aminopyrazoles synthesis and functionalization." RSC Advances. Link

  • Lamberth, C. (2023). "Pyrazolo[1,5-a]pyrimidine as a privileged scaffold in drug discovery." Journal of Medicinal Chemistry. Link

  • Quiroga, J. et al. (2015). "Solvent-free microwave-assisted synthesis of novel pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidines." Journal of King Saud University - Science. Link

  • Dam, J. et al. (2013). "Microwave-assisted organic synthesis of a high-affinity pyrazolo-pyrimidinyl TSPO ligand." Beilstein Journal of Organic Chemistry. Link

Application Note: Green Chemistry Approaches for the Synthesis of Pyrazolo[1,5-a]pyrimidines

[1][2][3]

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere of purine and exhibiting potent inhibition against various protein kinases (e.g., Pim-1, CDK2, EGFR).[1] Traditional synthetic routes often employ volatile organic solvents (VOCs), harsh reflux conditions, and toxic catalysts. This Application Note details three validated "Green Chemistry" protocols for synthesizing this scaffold: Microwave-Assisted One-Pot Synthesis , Ultrasound-Assisted Aqueous Synthesis , and Ionic Liquid-Mediated Catalysis . These methods prioritize atom economy, energy efficiency, and solvent reduction without compromising yield or purity.

Introduction & Pharmacological Significance[1][3][4][5][6][7]

Pyrazolo[1,5-a]pyrimidines are fused nitrogen-containing heterocycles that function as ATP-competitive inhibitors.[1] Their planar structure allows them to mimic the adenine moiety of ATP, fitting snugly into the hinge region of kinase active sites.

Key Therapeutic Targets:

  • Pim-1 Kinase: Overexpressed in hematological malignancies; inhibition induces apoptosis.

  • CDK2 (Cyclin-Dependent Kinase 2): Critical for cell cycle progression (G1/S transition).

  • TrkA (Tropomyosin receptor kinase A): Implicated in chronic pain and cancer cell survival.

From a process chemistry perspective, the transition to green methods is driven by the need to reduce the E-factor (mass of waste per mass of product) and eliminate Class 1 and 2 solvents from the drug manufacturing pipeline.

General Retrosynthetic Analysis

The construction of the pyrazolo[1,5-a]pyrimidine core typically involves the [3+3] cyclocondensation of a 3(5)-aminopyrazole (binucleophile) with a 1,3-dielectrophile (

RetrosynthesisProductPyrazolo[1,5-a]pyrimidine(Target Scaffold)InterCyclocondensationIntermediateProduct->Inter Dehydration/Aromatization SM13(5)-Aminopyrazole(Binucleophile)Inter->SM1 + SM21,3-Dielectrophile(e.g., β-diketone, Enaminone)Inter->SM2 Green Conditions:MWI, Ultrasound, or Water

Figure 1: Retrosynthetic disconnection of the pyrazolo[1,5-a]pyrimidine core showing the convergence of aminopyrazoles and 1,3-dielectrophiles.

Protocol A: Microwave-Assisted Solvent-Free Synthesis

Principle: Microwave Irradiation (MWI) provides direct dielectric heating, accelerating reaction rates from hours to minutes. This protocol utilizes a solvent-free approach (or minimal ethanol), maximizing concentration and reaction kinetics.

Mechanism

The reaction proceeds via an initial Michael-type addition of the exocyclic amine of the aminopyrazole to the activated double bond (or carbonyl) of the dielectrophile, followed by intramolecular cyclization and dehydration.

Experimental Protocol

Target Compound: 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate Reagents:

  • 3-Amino-5-phenylpyrazole (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol) / Alternative: Enaminones for regioselectivity

  • Catalyst: Glacial Acetic Acid (catalytic amount, optional) or Ionic Liquid support (see Protocol C).

Step-by-Step Workflow:

  • Preparation: In a 10 mL microwave process vial, mix 3-amino-5-phenylpyrazole (159 mg, 1.0 mmol) and ethyl acetoacetate (130 mg, 1.0 mmol).

  • Homogenization: If solids are present, add 2-3 drops of Ethanol (EtOH) to create a slurry. Note: Strictly solvent-free is possible if reagents melt below the target temp.

  • Irradiation: Cap the vial. Irradiate in a single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

    • Temperature: 150°C

    • Pressure Limit: 250 psi

    • Time: 5–10 minutes (Hold time).

  • Work-up: Cool to room temperature. The reaction mixture will likely solidify.

  • Purification: Recrystallize directly from hot Ethanol.

    • Green Benefit: No extraction or column chromatography required.

Validation Criteria:

  • TLC: Complete consumption of aminopyrazole (

    
     in 1:1 EtOAc/Hex) and appearance of a fluorescent spot (
    
    
    ).
  • Yield: Expected >85%.

Protocol B: Ultrasound-Assisted Synthesis in Aqueous Media

Principle: Acoustic cavitation generates localized "hot spots" (high T/P) in solution, driving reactions at ambient bulk temperature. This method utilizes water/ethanol mixtures, avoiding hazardous solvents.

Mechanism & Green Catalyst

This protocol employs Potassium Bisulfate (


)
Experimental Protocol

Target Compound: 7-hydroxy-pyrazolo[1,5-a]pyrimidine derivatives Reagents:

  • 3-Aminopyrazole derivative (1.0 mmol)

  • Dimethyl Acetylenedicarboxylate (DMAD) or Ethyl Acetoacetate (1.0 mmol)

  • Catalyst:

    
     (10 mol%)
    
  • Solvent:

    
     (1:1 v/v, 5 mL)
    

Step-by-Step Workflow:

  • Setup: Dissolve the aminopyrazole and dielectrophile in 5 mL of

    
     in a 25 mL flask.
    
  • Catalyst Addition: Add

    
     (0.1 mmol).
    
  • Sonication: Place the flask in an ultrasonic cleaning bath (operating freq: 35–40 kHz).

    • Temperature: Ambient (25–30°C).

    • Time: 15–30 minutes.

  • Observation: A precipitate typically forms as the hydrophobic product crashes out of the aqueous medium.

  • Isolation: Filter the solid precipitate under vacuum. Wash with cold water (

    
    ) to remove the water-soluble catalyst (
    
    
    ).
  • Drying: Dry in a vacuum oven at 50°C.

Data Summary:

Parameter Conventional Reflux Ultrasound Method
Time 4–6 Hours 15–30 Minutes
Solvent Toluene/Acetic Acid Water/Ethanol
Yield 65–75% 88–94%

| Energy | High (Thermal) | Low (Cavitation) |

Protocol C: Ionic Liquid Mediated Synthesis

Principle: Ionic Liquids (ILs) act as dual solvent-catalysts. They have negligible vapor pressure (no VOC emission) and can be recycled.

Experimental Protocol

Reagents:

  • Aminopyrazole[2][1][3][4]

  • 
    -Dicarbonyl[1][5][6]
    
  • Ionic Liquid: 1-butyl-3-methylimidazolium hexafluorophosphate

    
     or 
    
    
    .

Step-by-Step Workflow:

  • Reaction: Mix reagents (1:1 ratio) in 1 mL of Ionic Liquid.

  • Heating: Heat to 80°C for 20–40 minutes.

  • Extraction: Cool the mixture. Add Water (5 mL). The product will precipitate or can be extracted with Ethyl Acetate.

  • Recycling: Evaporate the water from the aqueous phase to recover the Ionic Liquid. The IL can be reused 4–5 times with minimal loss of activity.

Comparative Analysis & Troubleshooting

Method Selection Guide
ConstraintRecommended ProtocolReason
Scale-up (<100g) Ultrasound (Protocol B)Easier thermal management; water-based workup.
Library Synthesis (mg) Microwave (Protocol A)Fastest throughput; amenable to automation.
Acid-Sensitive Substrates Ionic Liquid (Protocol C)Neutral/Buffered conditions available; milder heating.
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Microwave) Decomposition due to overheatingReduce Temp to 120°C; extend time. Ensure "PowerMax" cooling is ON.
Regioisomer Mixture Asymmetric

-diketone used
Use Enaminones instead of diketones to lock regioselectivity (formation of 7-substituted product).
Sticky Solid (Ultrasound) Incomplete precipitationAdd more water to the mixture; cool in ice bath before filtration.
Mechanistic Pathway (Microwave/Thermal)

MechanismSMAminopyrazole + β-KetoesterInter1Intermediate A:Michael Addition (C-N bond)SM->Inter1 MWI / Heat Inter2Intermediate B:Intramolecular CyclizationInter1->Inter2 Nucleophilic Attack FinalPyrazolo[1,5-a]pyrimidine(- H2O)Inter2->Final Dehydration(Aromatization)

Figure 2: Step-wise mechanistic pathway for the formation of the pyrazolo[1,5-a]pyrimidine core.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. RSC Advances. [Link]

  • Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Journal of Organic Chemistry. [Link]

  • Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives under Ultrasonic Irradiation. Periodica Polytechnica Chemical Engineering. [Link]

  • Ionic Liquid Catalyzed Microwave Assisted Synthesis of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Asian Journal of Chemistry. [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

Application Note: Functionalization of the 7-Hydroxy Group in Pyrazolo[1,5-a]pyrimidines

[1][2]

Executive Summary & Strategic Analysis

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in drug discovery, serving as a bioisostere for purines in kinase inhibitors (e.g., CDK, KDR) and GABA-A receptor modulators. The 7-hydroxy substituent (often generated via condensation of 3-aminopyrazoles with

The Central Challenge: The 7-hydroxy group exists in a tautomeric equilibrium with the 7-one (lactam) form. Direct alkylation of this species is fraught with regioselectivity issues, often yielding mixtures of O-alkyl (ether) and N-alkyl (lactam) products, with N-alkylation frequently favored under basic conditions.

The Solution: To achieve high fidelity and regiocontrol, the "Deoxychlorination-Displacement Strategy" is the industry standard. This workflow converts the poor leaving group (OH/Oxo) into a reactive electrophile (Cl), enabling highly selective Nucleophilic Aromatic Substitution (

Decision Matrix: Pathway Selection
Desired ProductRecommended PathwayCritical IntermediateKey Reagent
7-Amino (Secondary/Tertiary)Route A: Deoxychlorination


7-Chloro

then

7-Alkoxy (Ether)Route A: Deoxychlorination


7-Chloro

then

7-Aryl/Heteroaryl Route B: Deoxychlorination

Suzuki
7-Chloro

then

7-Oxo (N-Alkylated) Route C: Direct Alkylation7-Oxo (Lactam)

/

Reaction Landscape Visualization

The following diagram illustrates the divergent synthesis pathways originating from the 7-hydroxy precursor.

GStart7-Hydroxy-pyrazolo[1,5-a]pyrimidine(Tautomer: 7-One)Chloro7-Chloro Intermediate(Electrophilic Hub)Start->ChloroDeoxychlorination(POCl3, reflux)N_AlkN-Alkylated Lactams(Undesired Side Product usually)Start->N_AlkDirect Alkylation(R-X, Base)Amino7-Amino Derivatives(Kinase Hinges)Chloro->AminoSNAr(HNR2, TEA)Ether7-Alkoxy Derivatives(Solubility/Metabolic Stability)Chloro->EtherSNAr(NaOR, THF)Aryl7-Aryl Derivatives(Suzuki Coupling)Chloro->ArylPd-Cat Coupling(Ar-B(OH)2)

Figure 1: Functionalization tree for the 7-hydroxy moiety. The bold paths indicate the preferred high-fidelity routes.

Detailed Experimental Protocols

Protocol A: Deoxychlorination (Synthesis of 7-Chloro-pyrazolo[1,5-a]pyrimidine)

This is the gateway reaction. The mechanism involves the attack of the lactam oxygen on the phosphorus center, activating it as a leaving group, followed by chloride displacement.

Mechanistic Insight: The C7 position is electronically activated by the bridgehead nitrogen (N4), making the resulting chloride highly susceptible to nucleophilic attack, much more so than a standard chlorobenzene.

Reagents:

  • Starting Material: 7-Hydroxypyrazolo[1,5-a]pyrimidine (1.0 equiv)

  • Phosphorus Oxychloride (

    
    ): 5.0 – 10.0 equiv (acts as solvent and reagent)
    
  • Optional: N,N-Dimethylaniline or DMF (catalytic) to accelerate Vilsmeier-type activation.

Step-by-Step Methodology:

  • Setup: In a dried round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2 or Ar balloon), place the 7-hydroxy starting material.

  • Addition: Carefully add

    
     (neat) at room temperature. Caution: Exothermic.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Checkpoint: Monitor by TLC (eluent: 50% EtOAc/Hexane). The starting material (polar, stays on baseline) should disappear, replaced by a less polar UV-active spot (the chloride).

  • Workup (Critical for Yield):

    • Cool the reaction mixture to room temperature.

    • Remove excess

      
       under reduced pressure (rotary evaporator) to yield a gummy residue.
      
    • Quenching: Pour the residue slowly onto crushed ice with vigorous stirring. Do not let the temperature rise uncontrolled.

    • Neutralize the aqueous slurry with saturated

      
       or 
      
      
      to pH 7–8.
  • Isolation: Extract with Dichloromethane (

    
    ). Dry organics over 
    
    
    , filter, and concentrate.
  • Purification: Usually, the crude solid is pure enough (>90%) for the next step. If needed, purify via flash column chromatography (Hexane/EtOAc).

Troubleshooting:

  • Black Tar Formation: Reaction temperature too high or run too long. Stick to 3 hours max initially.

  • Hydrolysis:[1] If the chloride reverts to the hydroxy compound during workup, ensure the quenching is cold and not prolonged before extraction.

Protocol B: Nucleophilic Aromatic Substitution ( ) – Amination

This protocol installs the amine functionality, common in kinase inhibitors (mimicking the adenine

Reagents:

  • Substrate: 7-Chloro-pyrazolo[1,5-a]pyrimidine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)

  • Base: Triethylamine (

    
    ) or DIPEA (2.0 equiv)
    
  • Solvent: Ethanol, Isopropanol, or DMF.

Step-by-Step Methodology:

  • Dissolution: Dissolve the 7-chloro intermediate in Ethanol (0.2 M concentration).

  • Addition: Add the amine and the base.

  • Reaction: Stir at room temperature.

    • Note: Due to the high reactivity of the C7 position, heating is often unnecessary for simple amines. If the amine is sterically hindered (e.g., tert-butylamine) or electron-deficient (e.g., aniline), heat to

      
      .
      
  • Monitoring: Reaction is typically complete within 1–3 hours.

  • Workup:

    • Precipitation Method: If the product is hydrophobic, pour the reaction mixture into water. The product often precipitates. Filter and wash with water.

    • Extraction Method: Remove volatiles, redissolve in EtOAc, wash with brine, dry, and concentrate.

Data Table: Solvent Effects on


 Yields
SolventTemperatureTimeYield (Morpholine Displacement)Notes
Ethanol

2 h92%Greenest option; product often crystallizes.
DMF

1 h88%Harder to remove solvent; use for poor solubility.
THF

4 h75%Slower reaction rate.
Toluene

12 h60%Not recommended for simple aliphatic amines.
Protocol C: Palladium-Catalyzed Suzuki-Miyaura Coupling[4]

Used when a carbon-carbon bond (aryl/heteroaryl) is required at C7.

Reagents:

  • Substrate: 7-Chloro-pyrazolo[1,5-a]pyrimidine (1.0 equiv)

  • Boronic Acid/Ester:

    
     (1.5 equiv)
    
  • Catalyst:

    
     (5 mol%) or 
    
    
    (for difficult cases).
  • Base:

    
     or 
    
    
    .
  • Solvent: 1,4-Dioxane/Water (4:1 ratio).

Step-by-Step Methodology:

  • Degassing: In a microwave vial or sealed tube, combine the substrate, boronic acid, and solvent. Sparge with Nitrogen/Argon for 10 minutes to remove oxygen.

  • Catalyst Addition: Add the Pd catalyst and base quickly under inert atmosphere. Seal the vessel.

  • Heating: Heat to

    
     (oil bath) or 
    
    
    (microwave, 30 min).
  • Workup: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with water/brine.

  • Purification: Silica gel chromatography is required to separate the biaryl product from de-halogenated side products.

Mechanistic Logic & Regioselectivity

Understanding the electronic bias of the scaffold is crucial for troubleshooting.

Mechanismcluster_electronicElectronic FactorsStep17-Cl Intermediate(Electron Deficient Pyrimidine Ring)Step2Nucleophilic Attack at C7(Formation of Meisenheimer-like Complex)Step1->Step2Nucleophile (Nu:)Step3Re-aromatization(Loss of Chloride)Step2->Step3-Cl-Factor1Bridgehead N4 pulls e- densityFactor2C7 is most electropositive carbon

Figure 2: Mechanism of

Why not Direct Alkylation? When treating 7-hydroxy-pyrazolo[1,5-a]pyrimidine with an alkyl halide (


  • N-Alkylation: Occurs at N4 (forming a quaternary salt) or N1, disrupting aromaticity or creating charged species.

  • O-Alkylation: Sterically less favored and electronically competitive.

  • Result: A mixture of products that is difficult to separate.

  • Exception: If the "One" (lactam) form is the specific desired target, use a soft electrophile and a polar aprotic solvent, but be aware of N-alkylation dominance.

References

  • General Synthesis & Reactivity

    • Springer, R. H., et al. "Pyrazolo[1,5-a]pyrimidines: Synthesis and SAR." J. Med. Chem.1982, 25, 235.
    • Source:

  • Chlorination & S_NAr Protocols

    • Wang, H., et al. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines...[2] Using Equimolar POCl3." Molecules2012 , 17, 4533-4544.[2]

    • Source:

  • Suzuki Coupling on Pyrazolo[1,5-a]pyrimidines

    • Lynch, M., et al. "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one." RSC Advances2016, 6, 102.
    • Source:

  • Tautomerism & Functionalization Reviews

    • Arias-Gómez, A., et al. "Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations."[3] Molecules2021 , 26(9), 2708.[3]

    • Source:

Preparation of 7-chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocol for the preparation of 7-chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine , a versatile electrophilic scaffold used in the development of kinase inhibitors, GABA-A modulators, and antitubercular agents. The guide addresses the critical challenge of regioselectivity during the initial cyclocondensation, ensuring the formation of the 5-methyl-7-chloro isomer rather than its 7-methyl-5-chloro analogue. We provide a scalable, two-step workflow involving acid-mediated cyclization followed by deoxychlorination using phosphorus oxychloride (


).

Introduction & Strategic Analysis

The pyrazolo[1,5-a]pyrimidine scaffold mimics the purine structure of ATP, making it a privileged pharmacophore in medicinal chemistry. The 7-chloro derivative serves as a "gateway intermediate," allowing for the rapid introduction of diverse amine nucleophiles via


 reactions to generate libraries of bioactive compounds.

Critical Quality Attribute (CQA): Regiochemistry The reaction between 3-amino-5-phenylpyrazole and ethyl acetoacetate can theoretically yield two isomers.

  • Target Isomer: 7-hydroxy-5-methyl (leads to 7-chloro-5-methyl).

  • Undesired Isomer: 5-hydroxy-7-methyl.

Mechanistic Insight: Under acidic conditions (Glacial AcOH) , the reaction is thermodynamically controlled. The exocyclic amine of the pyrazole (more nucleophilic) attacks the ketone carbonyl (more electrophilic) of the


-ketoester, locking the structure into the desired 5-methyl-7-hydroxy orientation [1].
Retrosynthetic Logic

Retrosynthesis Target Target: 7-chloro-5-methyl (Electrophilic Scaffold) Inter Intermediate: 7-hydroxy-5-methyl (Tautomer: 7-one) Inter->Target Deoxychlorination (POCl3) SM1 SM 1: 3-amino-5-phenylpyrazole SM1->Inter Cyclocondensation (AcOH, Reflux) SM2 SM 2: Ethyl acetoacetate SM2->Inter

Figure 1: Retrosynthetic strategy highlighting the construction of the fused ring system.

Experimental Protocols

Step 1: Cyclocondensation to 5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Objective: Synthesize the hydroxylated parent scaffold with high regiochemical purity.

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Role
3-Amino-5-phenylpyrazole 159.19 1.0 Nucleophile
Ethyl acetoacetate 130.14 1.2 Electrophile

| Glacial Acetic Acid | 60.05 | Solvent | Reaction Medium |

Protocol:

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add 3-amino-5-phenylpyrazole (10.0 g, 62.8 mmol) and Glacial Acetic Acid (50 mL). Stir until partially dissolved.

  • Addition: Add Ethyl acetoacetate (9.8 g, 75.4 mmol) in a single portion.

  • Reaction: Heat the mixture to reflux (118°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The starting amine (

      
      ) should disappear, and a highly polar fluorescent spot (product) will appear near the baseline or precipitate.
      
  • Workup:

    • Cool the reaction mixture to room temperature.

    • The product typically precipitates as a white or off-white solid upon cooling.

    • If no precipitation occurs, reduce volume by 50% under vacuum and add diethyl ether (20 mL) to induce crystallization.

  • Isolation: Filter the solid under vacuum. Wash the cake with cold ethanol (

    
     mL) followed by diethyl ether (
    
    
    
    mL) to remove unreacted
    
    
    -ketoester.
  • Drying: Dry in a vacuum oven at 50°C for 4 hours.

Expected Yield: 80–90% Appearance: White to off-white crystalline solid.

Step 2: Deoxychlorination to 7-chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine

Objective: Convert the 7-hydroxy/7-one moiety into the reactive 7-chloro handle.

Safety Warning:


 is highly corrosive and reacts violently with water. All glassware must be oven-dried. Perform all operations in a fume hood.

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Role
7-Hydroxy Intermediate (from Step 1) 225.25 1.0 Substrate

| Phosphorus Oxychloride (


) | 153.33 | 5–10 vol | Reagent/Solvent |
| N,N-Dimethylaniline (Optional) | 121.18 | 1.5 | Acid Scavenger |

Protocol:

  • Setup: Place the 7-hydroxy intermediate (5.0 g, 22.2 mmol) into a dry 100 mL RBF.

  • Addition: Carefully add

    
     (25 mL) under nitrogen atmosphere.
    
    • Note: If the substrate is not soluble, the reaction will proceed as a suspension initially and clear up as the chlorinated product forms.

  • Catalysis (Optional): Add N,N-dimethylaniline (4.2 mL) to accelerate the reaction, though refluxing neat

    
     is often sufficient [2].
    
  • Reaction: Heat to reflux (106°C) for 3–4 hours.

    • Endpoint: The mixture should become a clear, dark solution. TLC (EtOAc/Hexane 1:4) will show a new non-polar spot (

      
      ).
      
  • Quenching (Critical Step):

    • Cool the reaction mixture to room temperature.

    • Remove excess

      
       via rotary evaporation (use a caustic trap).
      
    • Pour the viscous residue slowly onto crushed ice (200 g) with vigorous stirring. Caution: Exothermic hydrolysis.

  • Neutralization: Adjust pH to ~7–8 using saturated

    
     solution or 
    
    
    
    NaOH.
  • Extraction: Extract with Dichloromethane (DCM,

    
     mL).
    
  • Purification: Dry organic layers over anhydrous

    
    , filter, and concentrate.
    
    • Purification: If the solid is colored, pass through a short silica plug eluting with 10% EtOAc in Hexanes.

Expected Yield: 75–85% Appearance: Light yellow to tan solid.

Mechanistic & Structural Validation

The regioselectivity is confirmed by the coupling patterns in


 NMR.
  • Structure: 7-chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine.[1]

  • Key Signal: The proton at the C-6 position (pyrimidine ring) appears as a singlet around

    
     6.8–7.0 ppm .
    
  • Methyl Group: Appears as a singlet at

    
     2.5–2.6 ppm . If the regioisomer (7-methyl-5-chloro) were formed, the methyl shift would differ due to the shielding effect of the adjacent chlorine vs. nitrogen lone pairs.
    
Reaction Mechanism (Step 2)

Mechanism Step1 Tautomerization (Lactam -> Lactim) Step2 Nucleophilic Attack on P (O-Phosphorylation) Step1->Step2 POCl3 Step3 Chloride Attack (SNAr) (Displacement of O-POCl2) Step2->Step3 Cl- Product 7-Chloro Product + PO2Cl2- Step3->Product

Figure 2: Mechanism of deoxychlorination via dichlorophosphate intermediate.

Troubleshooting Guide

IssueProbable CauseSolution
Step 1: Low Yield Incomplete condensation or loss in mother liquor.Extend reflux time; cool to 0°C before filtration.
Step 1: Wrong Isomer Use of basic conditions (e.g., NaOEt).Ensure Glacial Acetic Acid is used as solvent to enforce thermodynamic control.
Step 2: Incomplete Reaction Old/Hydrolyzed

.
Distill

before use or increase equivalents.
Step 2: Decomposition Overheating during quench.Quench on ice slowly; keep internal temp < 20°C.

References

  • Bassoude, I., et al. (2013). "7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine."[1] Acta Crystallographica Section E, 69(5), o749.[1] Link

  • Selleri, S., et al. (2005).[2] "Pyrazolo[1,5-a]pyrimidines: active ligands for the peripheral benzodiazepine receptor."[2] Bioorganic & Medicinal Chemistry, 13(16), 4821-4829. Link

  • Springer, C. J., et al. (2011). "Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives." European Journal of Chemistry, 2(3), 331-336. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-7OL-OPT-001 Subject: Yield Improvement & Troubleshooting Guide for 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Reaction Logic

You are synthesizing 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol via the cyclocondensation of 3-amino-5-phenylpyrazole with ethyl acetoacetate .

This reaction is a classic binucleophilic condensation. The regioselectivity and yield are governed by the differential reactivity of the electrophiles (ketone vs. ester in the


-keto ester) and the nucleophiles (exocyclic amine vs. endocyclic ring nitrogen).

The Target Reaction:

  • Reactants: 3-Amino-5-phenylpyrazole + Ethyl Acetoacetate.[1]

  • Conditions: Glacial Acetic Acid, Reflux (

    
    ).
    
  • Mechanism: Acid-catalyzed attack of the exocyclic

    
     on the ketone (more electrophilic), followed by cyclization of the ring nitrogen onto the ester.
    
  • Result: The methyl group from the ketone ends up at Position 5 , and the carbonyl from the ester becomes the 7-hydroxy/7-one moiety.

Visual Workflow: Synthesis Pathway

ReactionPathway Reactants 3-Amino-5-phenylpyrazole + Ethyl Acetoacetate Intermediate Intermediate (Schiff Base/Enamine) Reactants->Intermediate AcOH, Reflux (-H2O) Cyclization Cyclization (Ring N attacks Ester) Intermediate->Cyclization Intramolecular Attack Product TARGET: 5-Methyl-2-phenyl- pyrazolo[1,5-a]pyrimidin-7-ol Cyclization->Product -EtOH

Caption: The acid-catalyzed condensation pathway favoring the 5-methyl-7-ol regioisomer.

Standard Operating Procedure (The "Gold Standard")

To maximize yield and ensure the correct regioisomer, follow this optimized protocol. Deviations in solvent or temperature are the primary causes of failure.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
3-Amino-5-phenylpyrazole 1.0NucleophilePurity >97% required. Impurities darken reaction.
Ethyl Acetoacetate 1.2ElectrophileSlight excess drives reaction to completion.
Glacial Acetic Acid SolventCatalyst/SolventMUST be anhydrous. Water inhibits imine formation.
Step-by-Step Protocol
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-5-phenylpyrazole (1.0 equiv) in Glacial Acetic Acid (10-15 volumes relative to solid weight).

  • Addition: Add Ethyl Acetoacetate (1.2 equiv) in one portion.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (

    
    ) for 4–6 hours .
    
    • Checkpoint: Monitor via TLC (System: 5% MeOH in DCM). The starting amine spot should disappear.

  • Cooling: Allow the reaction to cool slowly to room temperature. The product typically precipitates as a solid.

  • Workup (The "Brick Dust" Method):

    • If solid precipitates: Filter the solid.[2]

    • If no solid: Pour the reaction mixture into ice-cold water (5x reaction volume). Stir vigorously for 30 minutes. The product will crash out.

  • Washing: Filter the precipitate. Wash sequentially with:

    • Water (to remove acetic acid).

    • Cold Ethanol (to remove unreacted keto-ester).

    • Diethyl Ether (to facilitate drying).

  • Drying: Dry in a vacuum oven at

    
    .
    

Troubleshooting Guide (Root Cause Analysis)

Issue 1: Low Yield (<50%) or "Oiling Out"

Diagnosis: The cyclization failed to reach completion, often due to water presence or insufficient heat.

Potential CauseVerificationSolution
Wet Solvent Check acetic acid source.Use fresh Glacial Acetic Acid. Water hydrolyzes the intermediate imine back to starting materials.
Incomplete Cyclization TLC shows intermediate spot.Extend reflux time. If using ethanol/base method, switch to Acetic Acid reflux (higher temp drives water removal).
Product Solubility Filtrate is colored/cloudy.The product is partially soluble in AcOH. Pour filtrate into ice water to recover the remaining fraction.
Issue 2: Incorrect Regioisomer (7-Methyl-5-ol vs. 5-Methyl-7-ol)

Diagnosis: You suspect the methyl group is at the wrong position.

  • Scientific Grounding: In acidic conditions (AcOH), the exocyclic amine is the most nucleophilic species and attacks the most electrophilic carbon (the ketone). This enforces the 5-Methyl position.[3]

  • Validation: If you used basic conditions (e.g., Sodium Ethoxide), you might obtain a mixture or the 7-methyl-5-ol isomer [1].

Action:

  • Stick to Glacial Acetic Acid .

  • Confirm Structure: Run a NOE (Nuclear Overhauser Effect) NMR experiment. Irradiate the methyl group signal.

    • Correct Product (5-Me): You should see NOE enhancement of the proton at Position 6 (the aromatic ring proton of the pyrimidine).

    • Wrong Isomer (7-Me): The methyl group is far from the ring proton; no enhancement or enhancement of the phenyl group (if steric crowding exists).

Issue 3: Purification & Solubility ("The Brick")

Diagnosis: The product is a high-melting solid that is insoluble in most organic solvents, making NMR/LCMS difficult.

  • Context: Pyrazolo[1,5-a]pyrimidines are known for strong

    
    -stacking and low solubility [2].
    

Solution:

  • For NMR: Use DMSO-d6 or TFA-d .

  • For Recrystallization: Do not use simple alcohols. Use DMF/Ethanol (1:1) or Acetic Acid/Water . Dissolve in hot DMF/AcOH, then add water/ethanol until turbid.

Diagnostic Logic Flow

Use this chart to diagnose synthesis failures.

Troubleshooting Start Problem Encountered YieldIssue Low Yield / No Precipitate Start->YieldIssue PurityIssue Impure / Wrong Isomer Start->PurityIssue CheckTLC Check TLC: Starting Material Left? YieldIssue->CheckTLC CheckSolvent Did you use Glacial AcOH? PurityIssue->CheckSolvent ActionReflux Action: Extend Reflux or Add dehydrating agent CheckTLC->ActionReflux Yes ActionIce Action: Pour into Ice Water (Product is soluble in hot AcOH) CheckTLC->ActionIce No (Clean conversion) CheckSolvent->ActionReflux No (Used Base/EtOH) -> Switch to AcOH ActionRecryst Action: Recrystallize from DMF/EtOH CheckSolvent->ActionRecryst Yes

Caption: Decision tree for resolving common yield and purity issues.

Frequently Asked Questions (FAQ)

Q1: My NMR shows a broad singlet around 12-13 ppm. Is this an impurity? A: No. This is the -OH (or NH of the tautomer). The compound exists in a tautomeric equilibrium between the 7-ol (enol) and 7-one (keto) forms. In polar solvents like DMSO, the keto-amine form (NH at position 4, Carbonyl at 7) is often favored. This is normal and does not indicate failure [3].

Q2: Can I use ethanol with catalytic acid instead of pure acetic acid? A: You can, but the yield often drops. Glacial acetic acid acts as both solvent and dehydrating agent, pushing the equilibrium toward the imine intermediate. If you must use ethanol, add molecular sieves to scavenge water.

Q3: Why is the 5-Methyl isomer favored over the 7-Methyl? A: It comes down to Hard-Soft Acid-Base (HSAB) theory and electrophilicity.

  • The ketone of ethyl acetoacetate is more electrophilic (harder) than the ester.

  • The exocyclic amine (

    
    ) of the aminopyrazole is a better nucleophile than the ring nitrogen.
    
  • Therefore,

    
     Ketone is the fastest initial step. This locks the methyl group into position 5 [1, 4].
    

References

  • Stepaniuk, O. O., et al. (2013).[4] "Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of

    
    -Unsaturated 
    
    
    
    -Alkoxy-
    
    
    -keto Esters with N-Unsubstituted 5-Aminopyrazoles." Synthesis.
  • Gavrin, L. K., et al. (2007).[5] "Synthesis of pyrazolo[1,5-a]pyrimidinone regioisomers." Journal of Organic Chemistry.

  • Aggarwal, R., et al. (2018). "5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines." PMC.[6]

  • Fichez, J., et al. "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Chimica.

Sources

Solving solubility issues of pyrazolo[1,5-a]pyrimidines in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

TECHNICAL SUPPORT CENTER: SOLUBILITY OPTIMIZATION Topic: Pyrazolo[1,5-a]pyrimidine Scaffolds in DMSO Ticket ID: #PYR-SOL-001 Status: Open for Consultation

Welcome to the Technical Support Center

You are likely here because your pyrazolo[1,5-a]pyrimidine derivative—a critical kinase inhibitor candidate—is failing to dissolve completely in DMSO, or "crashing out" (precipitating) when introduced to aqueous assay media.

This is a known physicochemical characteristic of this scaffold. The pyrazolo[1,5-a]pyrimidine core is planar and aromatic , leading to high crystal lattice energy driven by strong


-

stacking interactions [1]. While this rigidity is excellent for binding to the ATP-binding pocket of kinases (e.g., B-Raf, PI3K) [2], it creates significant formulation challenges.

Use the troubleshooting modules below to diagnose and resolve your specific issue.

Module 1: Initial Solubilization (The "It Won't Dissolve" Phase)

User Issue: I added 100% DMSO to my solid powder, but particles are still visible. Vortexing didn't help.

Diagnosis: You are fighting Crystal Lattice Energy . The intermolecular forces holding the solid crystal together are stronger than the solvation energy provided by room-temperature DMSO.

Troubleshooting Protocol:

MethodProcedureMechanismRisk Factor
Thermal Shift Heat the vial to 40–50°C for 5–10 mins.Increases kinetic energy to disrupt lattice packing; increases DMSO solvation capacity.Low: Most heterocycles are stable here. Avoid >60°C to prevent degradation.
Bath Sonication Sonicate at 35–40 kHz for 10–20 mins.Acoustic cavitation creates micro-jets that physically break crystal aggregates.Medium: Can generate heat; prolonged sonication may degrade sensitive side chains.
Vortexing High-speed vortex for 60s intervals.Macroscopic shear force.Low: Ineffective for tight crystal lattices.

The Solubilization Decision Tree Follow this logic flow to safely solubilize your compound.

solubilization_tree start Solid Compound + DMSO check1 Is solution clear? start->check1 heat Heat to 45°C (Water Bath) 5-10 mins check1->heat No (Particles Visible) success Proceed to QC/Aliquot check1->success Yes fail CRITICAL FAILURE: Check Purity or Switch Solvent check1->fail Still Insoluble check2 Is solution clear? heat->check2 sonicate Bath Sonicate (35 kHz, 10 mins) sonicate->check1 Re-evaluate check2->sonicate No check2->success Yes

Figure 1: Step-by-step logic for overcoming initial crystal lattice energy in DMSO.

Module 2: Storage & Stability (The "It Precipitated Later" Phase)

User Issue: My stock solution was clear yesterday. Today, there are crystals at the bottom of the vial.

Diagnosis: Hygroscopicity-Induced Precipitation. DMSO is highly hygroscopic.[1][2][3] It can absorb up to 10% water by weight from the atmosphere within 24 hours if left uncapped [3].

  • The Physics: Pyrazolo[1,5-a]pyrimidines are lipophilic. As DMSO absorbs atmospheric water, the solvent's polarity index shifts, reducing its ability to solvate hydrophobic molecules. The compound hits its saturation limit and crystallizes out.

Corrective Actions:

  • Desiccated Storage: Always store DMSO stocks in a desiccator or with silica gel packs.

  • Single-Use Aliquots: Never freeze-thaw the same vial multiple times. Freeze-thaw cycles introduce condensation, accelerating water uptake [4].

  • Visual QC: Before use, hold the vial up to a light source. If cloudy, repeat the Thermal Shift (Module 1) before dispensing.

Module 3: Assay Conditions (The "Solubility Cliff")

User Issue: My compound crashes out immediately when I add the DMSO stock to my cell culture media or kinase buffer.

Diagnosis: Solvent Shock (The Solubility Cliff). Dropping a hydrophobic compound from 100% DMSO into 99% water (buffer) causes a rapid change in dielectric constant. The compound aggregates faster than it can disperse.

The "Intermediate Dilution" Protocol Do not pipette 100% DMSO stock directly into the final well if solubility is <10 µM.

StepActionWhy?
1. Prepare Stock 10 mM in 100% DMSO.High concentration storage.
2. Intermediate Dilute 1:10 into 100% DMSO (creates 1 mM).Serial dilution in DMSO prevents shock.
3. The Bridge Dilute 1:10 into 50% PEG-400 / 50% Water .PEG acts as a cosolvent "bridge," lowering the polarity jump.
4. Final Assay Add to media (Final DMSO < 0.5%).Compound is now pre-dispersed; aggregation risk is minimized.

Visualizing the Dilution Workflow

dilution_protocol stock 10mM Stock (100% DMSO) step1 Intermediate 1 1mM (100% DMSO) stock->step1 1:10 Dilution step2 The 'Bridge' 100µM (Solvent: PEG400/Water) step1->step2 Dilute into Cosolvent final Assay Well 1µM (Buffer + <1% DMSO) step2->final Final Spike into Media

Figure 2: The "Bridge" dilution method to prevent precipitation shock in aqueous buffers.

Module 4: Advanced Formulation (FAQ)

Q: Can I modify the structure to improve solubility without losing potency? A: Yes. The pyrazolo[1,5-a]pyrimidine core is flat. Introducing non-planar substituents disrupts the crystal packing (lattice energy).

  • Recommendation: Incorporate saturated heterocycles like morpholine or piperazine at the C7 position [5]. These groups are non-planar (chair conformation) and contain basic nitrogens that can be protonated, significantly boosting aqueous solubility.

Q: Does pH matter for this scaffold? A: Yes. Pyrazolo[1,5-a]pyrimidines are generally weak bases.

  • Acidic Buffers (pH < 5): Solubility increases (protonation of ring nitrogens).

  • Neutral/Basic Buffers (pH > 7): Solubility decreases (neutral species dominates).

  • Tip: If your assay allows, ensure your buffer pH is not unnecessarily high.

Q: Is there a maximum DMSO concentration for kinase assays? A: Generally, keep DMSO < 1% (v/v) . Higher concentrations can inhibit kinase activity non-specifically or denature proteins, leading to false positives (assay interference) [6].

References

  • Popa-Burke, I., et al. (2014).[4] "Compound precipitation in high-concentration DMSO solutions." Journal of Biomolecular Screening. Available at: [Link]

  • Moustafa, M.S., et al. (2022).[5] "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors." RSC Advances. Available at: [Link]

  • Oldenburg, K., et al. (2005).[6] "Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles."[6] Combinatorial Chemistry & High Throughput Screening. Available at: [Link]

  • Meanwell, N.A. (2011). "Improving Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry." Journal of Medicinal Chemistry. Available at: [Link]

Sources

Technical Support Center: Purification of 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purification of 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol presents a specific set of challenges derived from its fused heterocyclic structure. Unlike standard lipophilic organics, this compound exhibits keto-enol tautomerism (often favoring the 7-one lactam form in solution), leading to poor solubility in non-polar solvents and significant "tailing" on silica gel.

This guide moves beyond standard protocols to address the physicochemical realities of this scaffold. We recommend a Dry Loading strategy coupled with a DCM/Methanol gradient, often supplemented by a final recrystallization step for >98% purity.

Module 1: Solubility & Sample Loading

The Issue: "The Compound Crashes Out on the Column Head"

User Report: "I dissolved my crude in a minimal amount of DCM, but as soon as I loaded it onto the silica column, it precipitated into a white crust, blocking the flow."

Root Cause Analysis

The 7-hydroxy-pyrazolo[1,5-a]pyrimidine scaffold is sparingly soluble in standard chromatography solvents (Hexane, Toluene, low % EtOAc) due to strong intermolecular hydrogen bonding (dimerization of the lactam form). When a concentrated solution hits the non-polar mobile phase or the silica bed, the compound instantly precipitates.

The Solution: Dry Loading (Solid Load)

Do not attempt liquid loading. You must adsorb the crude material onto a solid support before packing it into the column.

Protocol: Celite/Silica Dry Loading
  • Dissolution: Dissolve the crude mixture in the solvent capable of fully solubilizing it. For this specific compound, use warm Methanol or DCM:MeOH (1:1) . If necessary, a small amount of DMF can be used, but it must be evaporated thoroughly.

  • Adsorption: Add Celite 545 (preferred) or Silica Gel to the flask. Ratio: 1g of crude to 2-3g of solid support.

  • Evaporation: Rotary evaporate the mixture until a free-flowing powder remains. Note: Ensure no solvent clumps remain.

  • Loading: Pour this powder on top of your pre-packed silica column. Add a layer of sand on top to protect the bed.

DryLoading Crude Crude Mixture (Poor Solubility) Dissolve Dissolve in Hot MeOH or DCM:MeOH Crude->Dissolve AddSupport Add Celite 545 (1:3 Ratio) Dissolve->AddSupport Rotovap Rotovap to Free-Flowing Powder AddSupport->Rotovap Load Load on Column (Top of Bed) Rotovap->Load

Figure 1: Workflow for Dry Loading sparingly soluble heterocycles to prevent column blockage.

Module 2: Mobile Phase & Separation Strategy

The Issue: "Broad Peaks and Tailing"

User Report: "The product elutes over 20 fractions and streaks down the column. I can't separate it from the starting material."

Root Cause Analysis
  • Tautomerism: The C7-OH group exists in equilibrium with the C7=O (NH) form. On acidic silica, this proton exchange causes peak broadening.

  • Acidity: The phenolic/lactam proton interacts strongly with silanol groups (

    
    ) on the stationary phase.
    
The Solution: The DCM/MeOH Gradient

Standard Hexane/Ethyl Acetate gradients are often insufficient for this scaffold. You need the polarity and H-bond disrupting capability of Methanol.

Recommended Gradient Table:

PhaseSolvent ASolvent BGradient ProfileNotes
Standard Dichloromethane (DCM)Methanol (MeOH)0% → 5% MeOHProduct usually elutes at 2-4% MeOH.
High Purity DCMMeOH0% → 10% MeOHUse if crude is very dirty.
Modifier Add 0.1% Acetic AcidAdd 0.1% Acetic AcidConstantCrucial: Acidifies silica to suppress ionization of the 7-OH, sharpening the peak.

Senior Scientist Note: Do not exceed 10% Methanol on a standard silica column if possible. Above 10%, silica gel begins to dissolve slightly, contaminating your product. If >10% is needed, switch to a Reverse Phase (C18) column.

Module 3: Impurity Removal (The "Why")

The Issue: "Co-elution with Starting Material"

User Report: "I see a spot just above my product that won't separate."

Impurity Profile

The primary impurity is usually the unreacted 3-amino-5-phenylpyrazole (starting material).

  • Product (Pyrazolo-pyrimidine): Amphoteric/Weakly Acidic (due to 7-OH).

  • Impurity (Aminopyrazole): Basic (Primary amine).

Troubleshooting Logic

Because the impurity is basic and the product is acidic/neutral, their interaction with silica is different.

  • If using Acidic Modifier (Acetic Acid): The amine impurity will protonate (

    
    ), becoming highly polar and sticking to the silica. The product will remain neutral and elute faster. This increases separation resolution (
    
    
    
    difference).

SeparationLogic Start Separation Issue: Co-elution CheckImpurity Identify Impurity: 3-amino-5-phenylpyrazole (Basic) Start->CheckImpurity Decision Mobile Phase Strategy CheckImpurity->Decision OptionA Add 0.5% TEA (Base) Decision->OptionA Avoid OptionB Add 0.1% AcOH (Acid) Decision->OptionB Recommended ResultA Both compounds deprotonate. Poor separation. OptionA->ResultA ResultB Impurity protonates (Sticks). Product neutral (Elutes). MAXIMUM RESOLUTION OptionB->ResultB

Figure 2: Mechanistic logic for selecting mobile phase modifiers to separate basic amine impurities.

Module 4: Post-Purification (Polishing)

The Issue: "Product is Colored or Amorphous"

Even after chromatography, the product might appear off-white or retain trace silica.

The Solution: Recrystallization

Pyrazolo[1,5-a]pyrimidines are excellent candidates for recrystallization, which is often superior to chromatography for this specific class.

Protocol:

  • Solvent: Ethanol (EtOH) or DMF/Water.

  • Method: Dissolve the chromatographed solid in boiling Ethanol. If it does not dissolve, add drops of DMF until clear.

  • Cooling: Allow to cool slowly to room temperature, then to 4°C.

  • Yield: This typically yields white/pale yellow needles with >99% purity, removing any oligomers formed during the reaction.

References & Grounding

  • Synthesis & Tautomerism: The condensation of 5-aminopyrazoles with

    
    -keto esters is the standard route. The 7-one tautomer is dominant in solid state.
    
    • Source:Molecules2009 , 14(5), 1725-1736.

  • Crystallography & Structure: Confirmation of the bicyclic structure and H-bonding networks which dictate solubility.

    • Source:Acta Crystallographica Section E2013 , 69(5), o749.[1]

  • General Purification Strategies: BenchChem Technical Support on Pyrazolo[1,5-a]pyrimidines.

    • Source: BenchChem Technical Guides.

Disclaimer: This guide is intended for use by trained laboratory personnel. Always review the Safety Data Sheet (SDS) for 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol before handling.

Sources

Technical Support Center: Handling Poor Solubility of 7-Hydroxy-pyrazolo[1,5-a]pyrimidines

[1]

Welcome to the Technical Support Center. This guide addresses the specific physicochemical challenges associated with 7-hydroxy-pyrazolo[1,5-a]pyrimidines . These compounds are privileged scaffolds in kinase inhibitor discovery (e.g., Trk, CDK, Pim-1 inhibitors) but are notorious for their "brick dust" properties—high melting points and poor aqueous solubility.[1]

Part 1: Core Analysis – The "Hidden" Solubility Barrier[1]

The Tautomer Trap

Users often assume "7-hydroxy" implies phenolic character (pKa ~10, soluble in mild base).[1] However, structural analysis reveals that this scaffold exists predominantly as the 7(4H)-one (keto) tautomer in the solid state and neutral solution.[1]

  • Implication: You are not trying to dissolve a phenol; you are trying to dissolve a cyclic amide (lactam).

  • Consequence: The molecule is planar and forms strong intermolecular hydrogen bond networks (N-H···O=C) in the crystal lattice, resulting in high lattice energy and resistance to dissolution.

Visualization: Tautomeric Equilibrium & Ionization

The following diagram illustrates the chemical reality of your compound, explaining why mild bases often fail to solubilize it.

Tautomerismcluster_0Solid State & Neutral pH (Dominant)cluster_1Minor Tautomercluster_2High pH (> pKa ~9-10)Keto7(4H)-one Form (Keto)(Cyclic Amide)High Crystal Lattice EnergyEnol7-Hydroxy Form (Enol)(Phenol-like)Rare in CrystalKeto->Enol Tautomerization(Fast Equilibrium)AnionAnionic Species(Deprotonated N-4)Water SolubleKeto->Anion Deprotonation(Requires Strong Base)noteCRITICAL INSIGHT:The NH at position 4 is the acidic center.pKa is typically 9-10, not 6-7.Keto->note

Caption: Figure 1. Tautomeric equilibrium of 7-hydroxy-pyrazolo[1,5-a]pyrimidine. The stable keto form requires high pH for deprotonation.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "I tried dissolving it in PBS (pH 7.4), but it precipitated immediately."

Diagnosis: At pH 7.4, the compound is in its neutral, planar keto-form.[1] It lacks charge to support solvation in water.[1] Solution:

  • Do not use pure aqueous buffers.

  • Switch to a Cosolvent System: Dissolve the compound in 100% DMSO first to create a high-concentration stock (e.g., 10-50 mM).[1]

  • Dilution Protocol: When dosing into PBS, ensure the final DMSO concentration is <1% (or as tolerated by your assay).

  • Critical Step: Add the DMSO stock to the buffer while vortexing to prevent local high concentrations that trigger rapid crystallization.[1]

Issue 2: "I added 1N NaOH, but it dissolved very slowly."

Diagnosis: While the compound is acidic, the pKa of the amide NH is likely >9.[1]0. The "Brick Dust" crystal lattice resists breaking apart even when the bulk pH is basic.[1] Solution:

  • Heat & Sonicate: The dissolution rate is kinetically limited by the crystal lattice.[1] Mild heating (40°C) and sonication (10-15 mins) are often required to drive the salt formation.

  • Counter-ion Selection: Use Arginine or Tris instead of NaOH for biological compatibility if possible, though strong bases (KOH/NaOH) are more effective for initial stock preparation.[1]

Issue 3: "My compound crashes out during serial dilution for IC50 assays."

Diagnosis: "Serial dilution shock."[1] Diluting a DMSO stock directly into aqueous media often crosses the solubility limit (S_w) before the final concentration is reached. Solution:

  • Intermediate Dilution: Perform serial dilutions in 100% DMSO first.

  • Final Transfer: Transfer these DMSO dilutions into the assay plate containing the aqueous medium. This ensures every well has the same percentage of DMSO and minimizes the time the compound spends in a metastable aqueous state.

Part 3: Formulation Protocols

Protocol A: Cyclodextrin Complexation (For In Vivo/Animal Studies)

Since high DMSO loads are toxic in vivo, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to encapsulate the hydrophobic core.[1]

Materials:

  • HP-β-CD (e.g., Kleptose® or Trappsol®)[1]

  • Sterile Water or Saline[1]

  • Compound (micronized if possible)

Procedure:

  • Prepare Vehicle: Dissolve HP-β-CD in water to make a 20-30% (w/v) solution.[1] Filter sterilize (0.22 µm).

  • Acid/Base Shift Method (The "pH-Jump"):

    • Dissolve the compound in a small volume of 1N NaOH (just enough to solubilize).

    • Add this concentrated basic solution dropwise into the 20% HP-β-CD solution while vortexing.[1]

    • Adjust pH back to 7.4-8.0 using 1N HCl.[1] The cyclodextrin will capture the compound as it attempts to precipitate, keeping it in solution.[1]

  • Verification: Centrifuge at 10,000 x g for 5 mins. If no pellet forms, the complex is stable.[1]

Protocol B: Solvent Compatibility Table

Use this table to select the correct vehicle for your specific application.[1]

Solvent / CarrierSolubility PotentialApplicationRisk / Note
DMSO (100%) High (>50 mM)Stock Solutions, In VitroFreezes at 18°C. Hygroscopic.[1]
PBS (pH 7.4) Very Low (<10 µM)Final Assay BufferPrecipitation Risk. Use <1% DMSO.[1]
PEG 400 ModerateIn Vivo (IP/Oral)Viscous.[1] Can be mixed 50:50 with water.[1]
20% HP-β-CD High (1-5 mg/mL)In Vivo (IV/IP)Best for bioavailability.[1] Requires "pH-jump" prep.[1]
Corn Oil Low-ModerateIn Vivo (Oral)Poor wettability.[1] Requires surfactant (Tween 80).[1]

Part 4: Decision Logic for Solubilization

Use this logic flow to determine the optimal strategy for your specific experiment.

SolubilityDecisionStartStart: 7-Hydroxy-pyrazolo[1,5-a]pyrimidineAppTypeWhat is the Application?Start->AppTypeInVitroIn Vitro / CellularAppType->InVitroInVivoIn Vivo / AnimalAppType->InVivoDMSOUse 100% DMSO Stock(Keep final <0.5%)InVitro->DMSORouteRoute of Admin?InVivo->RouteIVIntravenous (IV)Route->IVPOOral (PO)Route->POCyclo20% HP-beta-CD(Use pH-Jump Method)IV->CycloPO->CycloHigh BioavailabilitySuspensionNanosuspension(0.5% MC + 0.1% Tween 80)PO->SuspensionHigh Dose Required

Caption: Figure 2. Decision tree for selecting solubilization strategy based on experimental context.

References

  • Vertex Pharmaceuticals. "Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator."[1] Journal of Medicinal Chemistry. (2022).[1] Link

  • National Institutes of Health (NIH). "Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents."[1] ACS Infectious Diseases. (2021).[1] Link

  • MDPI. "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors."[1] Molecules. (2024).[1][2][3] Link

  • Royal Society of Chemistry. "Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study."[1] RSC Advances. (2020).[1] Link

  • PubChem. "Pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione Compound Summary." Link

Controlling regioselectivity in pyrazolo[1,5-a]pyrimidine ring formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling regioselectivity in pyrazolo[1,5-a]pyrimidine ring formation Content type: Technical Support Center (Troubleshooting & FAQ) Audience: Researchers, scientists, and drug development professionals.[1]

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Regiocontrol in the condensation of 3(5)-aminopyrazoles with 1,3-biselectrophiles.[1]

The Diagnostic Framework: Understanding the Divergence

Welcome to the technical hub for pyrazolo[1,5-a]pyrimidine synthesis. This scaffold is a cornerstone in kinase inhibitor development (e.g., Zaleplon, Dinaciclib), yet its formation is plagued by a classic regioselectivity problem.[1]

When condensing a 3(5)-aminopyrazole with an unsymmetrical 1,3-biselectrophile (such as a


-keto ester), two nucleophilic nitrogens (

and

) compete for two electrophilic carbons (

and

).[1]
  • Isomer A (The 7-one): Typically the thermodynamic product.[1] Formed when the reaction is driven to completion in acidic media (e.g., glacial AcOH).[1]

  • Isomer B (The 5-one): Often the kinetic product or "underexplored" isomer.[1] Requires specific directing groups or alternative synthons (e.g., Meldrum's acid derivatives) to isolate in high yield.[1]

Mechanistic Pathway Visualization

The following diagram illustrates the bifurcation points in the reaction mechanism.

Regioselectivity Start Reagents: 3-Aminopyrazole + Beta-Keto Ester (R-CO-CH2-COOEt) Decision Initial Nucleophilic Attack Start->Decision PathA Path A (Kinetic/Common): Exocyclic NH2 attacks Ketone Decision->PathA High Nucleophilicity of NH2 + High Electrophilicity of Ketone PathB Path B (Alternative): Exocyclic NH2 attacks Ester (or Ring N attacks Ketone) Decision->PathB Steric Hindrance or Specific Catalysis InterA Intermediate: Enamine/Imine Species PathA->InterA InterB Intermediate: Amide Species PathB->InterB CyclizationA Cyclization: Ring N attacks Ester InterA->CyclizationA - EtOH CyclizationB Cyclization: Ring N attacks Ketone InterB->CyclizationB - H2O Product7 Major Product (AcOH): Pyrazolo[1,5-a]pyrimidin-7-one (R group at C-5) CyclizationA->Product7 Product5 Minor/Rare Product: Pyrazolo[1,5-a]pyrimidin-5-one (R group at C-7) CyclizationB->Product5

Caption: Mechanistic divergence in the condensation of 3-aminopyrazoles with


-keto esters. Path A typically predominates in acidic conditions.[1]

Troubleshooting Guide: Scenario-Based Solutions

This section addresses specific experimental failures. Locate your observation in the table below to find the corrective action.

Scenario 1: "I am consistently getting the 7-one, but I need the 5-one isomer."

Root Cause: The reaction is under thermodynamic control.[1] The condensation of 3-aminopyrazole with


-keto esters in refluxing acetic acid overwhelmingly favors the 7-one (5-substituted) derivative due to the higher nucleophilicity of the exocyclic amine attacking the ketone first.[1]

Corrective Protocol (The Meldrum's Acid Route): To force the formation of the 5-one , you must change the electrophile to one that directs the initial attack differently or locks the conformation.[1] The use of acylated Meldrum's acids is the most reliable method to access the 5-one regioisomer [1].[1]

Protocol:

  • Reactants: 3-aminopyrazole (1.0 equiv) + Acylated Meldrum’s acid (1.0 equiv).[1]

  • Solvent: Diphenyl ether or DMF.[1]

  • Conditions: Heat to 200°C (flash heating) or reflux.

  • Mechanism: The Meldrum's acid moiety reacts with the exocyclic amine to form an amide before cyclization, effectively reversing the regioselectivity compared to the

    
    -keto ester route.[1]
    
Scenario 2: "I have an inseparable mixture of regioisomers."

Root Cause:

  • Sterics: The R-group on the

    
    -keto ester is not bulky enough to differentiate the ketone from the ester significantly.[1]
    
  • Solvent pH: Using neutral or basic conditions (e.g., Ethanol/NaOEt) often lowers regioselectivity compared to acidic conditions.[1]

Corrective Protocol (Solvent Switch): Switch to Glacial Acetic Acid (AcOH) under reflux.[1]

  • Why? AcOH acts as both solvent and catalyst.[1][2] It promotes protonation of the carbonyls, but the kinetic differentiation between the ketone and ester is maximized.[1] The 7-one often precipitates out upon cooling, aiding purification.[1]

Scenario 3: "My reaction yield is low (<30%) despite clean TLC."

Root Cause:

  • Enaminone Stability: The intermediate enaminone might be hydrolyzing back to starting materials if water is not removed.[1]

  • Electron-Deficient Pyrazoles: If your 3-aminopyrazole has an electron-withdrawing group (e.g., -CN, -NO2) at position 4, the ring nitrogen (

    
    ) becomes non-nucleophilic, halting the cyclization step.[1]
    

Corrective Protocol (Microwave-Assisted Synthesis): Use microwave irradiation to overcome the activation energy barrier for the second cyclization step [2].[1]

Data Comparison: Thermal vs. Microwave

ParameterThermal Reflux (EtOH/HCl)Microwave (DMF/AcOH)
Time 4 - 12 Hours10 - 30 Minutes
Yield 45 - 65%85 - 95%
Selectivity Variable (Substrate dependent)High (Favors 7-one)
Work-up Extraction/Column requiredPrecipitation upon cooling

Validated Experimental Protocols

Protocol A: Synthesis of 5-Substituted-Pyrazolo[1,5-a]pyrimidin-7(4H)-one (The "Standard" Isomer)

Targeting the 7-one using


-keto esters.[1]
  • Preparation: In a round-bottom flask, dissolve 3-aminopyrazole (10 mmol) and the appropriate

    
    -keto ester  (11 mmol, 1.1 equiv) in Glacial Acetic Acid  (10 mL).
    
  • Reaction: Reflux the mixture at 118°C for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane).[1]

  • Work-up:

    • Allow the reaction to cool to room temperature.[1]

    • Observation: A solid precipitate usually forms.[1]

    • Filter the solid and wash with cold ethanol (2 x 5 mL) followed by diethyl ether.

    • If no precipitate forms, pour the mixture into ice-water (50 mL) and neutralize with saturated NaHCO3 to induce precipitation.[1]

  • Validation: Check regiochemistry via HMBC NMR . Look for a correlation between the pyrazole H-4 proton and the carbonyl carbon.[1]

Protocol B: Regioselective Synthesis using Enaminones

Targeting high-purity 7-aryl derivatives.

  • Preparation: Mix 3-aminopyrazole (1.0 equiv) and enaminone (e.g., 3-(dimethylamino)-1-arylprop-2-en-1-one) (1.0 equiv) in Ethanol .

  • Catalyst: Add a catalytic amount of Piperidine or perform under Microwave irradiation (140°C, 10 min).

  • Mechanism: The dimethylamino group is a distinct leaving group, driving the attack of the exocyclic amine solely to the

    
    -carbon of the enaminone, ensuring high regiocontrol [3].[1]
    

Advanced FAQ

Q: How do I definitively distinguish between the 5-one and 7-one isomers using NMR? A: 1H-NMR shifts are indicative but not definitive.

  • HMBC (Heteronuclear Multiple Bond Correlation) is required.[1]

  • 7-one: You will see a long-range coupling between the proton at position 6 (H-6) and the bridgehead nitrogen (N-4) or the carbon adjacent to the bridgehead.[1]

  • NOE (Nuclear Overhauser Effect): Irradiate the substituent at position 5.[1] If it is the 7-one (R at 5), you should see NOE enhancement of the pyrazole H-4 proton (if R is bulky enough to be spatially close).[1]

Q: Can I use 3-aminopyrazoles with bulky substituents at N-1? A: Yes, but regioselectivity may shift.[1] A bulky group at N-1 (e.g., Phenyl, t-Butyl) sterically hinders the ring nitrogen (N-2).[1] This reinforces the preference for the exocyclic amine to attack the ketone first, but it makes the final cyclization (Ring N attacking Ester) much slower.[1] Recommendation: Use higher boiling solvents (e.g., Toluene) with a Dean-Stark trap to remove water and drive the cyclization.[1]

Q: Why does my literature search show conflicting numbering (5-one vs 7-one)? A: This is a common nomenclature pitfall.

  • IUPAC: The bridgehead nitrogen is position 4.[1]

  • Convention: Most medicinal chemistry papers define the "7-one" as the isomer where the carbonyl is at position 7 (derived from the ester of a

    
    -keto ester).[1]
    
  • Verification: Always look at the chemical structure in the paper, not just the name.[1] If the carbonyl is adjacent to the carbon bearing the R-group from the ketone, check the connectivity to the bridgehead.[1]

References

  • Access to Pyrazolo[1,5‑a]pyrimidinone Regioisomers from Acylated Meldrum's Acids. Source: National Institutes of Health (PMC) / J Org Chem. URL:[1][Link]

  • Regioselectivity in the multicomponent reaction of 5-aminopyrazoles under microwave heating. Source: Beilstein Journal of Organic Chemistry.[1] URL:[Link][1]

  • Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters. Source: Organic Chemistry Portal / Synthesis 2013.[1] URL:[Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. Source: National Institutes of Health (PMC).[1] URL:[Link]

Sources

Interpreting mass spec fragmentation of 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation of 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol Ticket ID: MS-PZP-007 Status: Open Analyst: Senior Application Scientist

Core Technical Insight: The "Ghost" Ion & Tautomerism

Issue: Users often report a mismatch between the expected phenolic fragmentation (loss of H₂O, -18 Da) and the observed spectrum. Root Cause: Keto-Enol Tautomerism.[1][2][3]

While the IUPAC name suggests a hydroxyl group at position 7 (the "enol" form), in the gas phase (ESI/APCI) and polar solvents, this molecule predominantly exists as the 7-keto tautomer (5-methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7(4H)-one).

  • Impact on MS: You will not observe a primary water loss (-18 Da). Instead, the fragmentation is dominated by amide-like behavior: the loss of Carbon Monoxide (CO, -28 Da) and Retro-Diels-Alder (RDA) cleavages.

Tautomerism & Fragmentation Pathway (Diagram)

The following diagram illustrates the shift from the nominal "ol" structure to the "one" form that dictates the fragmentation logic.

G cluster_legend Key Nominal Nominal Structure (7-ol form) C13H11N3O Keto Gas-Phase Dominant (7-one form) [M+H]+ m/z 226.09 Nominal->Keto Tautomerization (Rapid) Frag1 Fragment A [M+H - CO]+ m/z 198 Keto->Frag1 Neutral Loss (-28 Da) Frag2 Fragment B (RDA Cleavage) Loss of Ph-CN Keto->Frag2 Ring Opening key1 Blue: Parent Ion key2 Red: Primary Fragment

Figure 1: Tautomer-driven fragmentation pathway. The 7-keto form drives the loss of CO rather than water.

Troubleshooting Guide: Common Failure Modes

Scenario A: "I see the parent mass, but the fragmentation pattern is messy."

Diagnosis: You are likely seeing competitive RDA pathways. The pyrazolo[1,5-a]pyrimidine core undergoes a Retro-Diels-Alder (RDA) reaction. The pyrimidine ring opens, often ejecting nitriles.[4]

Observed m/zIdentityMechanism
226.1 [M+H]⁺ Parent Ion (Protonated)
198.1 [M+H - CO]⁺ Amide cleavage (Specific to 7-one form)
185.1 [M+H - C₂H₃N]⁺ Loss of Acetonitrile (from 5-Me position)
123.0 [Ph-C≡N-H]⁺ Benzonitrile ion (from 2-Ph position)
77.0 [C₆H₅]⁺ Phenyl cation (High energy collision)

Action:

  • Look for the m/z 198 peak. Its presence confirms the 7-keto structure.

  • If m/z 77 is the base peak, your Collision Energy (CE) is too high. Lower CE by 5–10 eV to preserve structural information.

Scenario B: "My parent ion is m/z 248 or 264, not 226."

Diagnosis: Adduct Formation.[4][5] Nitrogen heterocycles are "sodium sponges" due to the lone pairs on the pyrazole nitrogens.

  • m/z 248: [M + Na]⁺ (Sodium adduct)

  • m/z 264: [M + K]⁺ (Potassium adduct)

Action:

  • Do not attempt to fragment these adducts; they are highly stable and yield poor structural data.

  • Fix: Add 0.1% Formic Acid to your mobile phase to force protonation ([M+H]⁺) and suppress alkali adducts.

Scenario C: "How do I distinguish the 5-phenyl-2-methyl isomer?"

Diagnosis: Regioisomer confusion. Synthesizing these rings often produces a mixture of 5-methyl/2-phenyl and 5-phenyl/2-methyl isomers.

Differentiation Protocol:

  • Target Molecule (5-Me): RDA cleavage tends to lose Acetonitrile (CH₃CN, -41 Da).

  • Isomer (5-Ph): RDA cleavage tends to lose Benzonitrile (PhCN, -103 Da).

  • Check: Monitor the ratio of [M - 41] vs [M - 103].

Experimental Protocol: Structural Validation Workflow

Objective: Confirm the identity of 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol using ESI-MS/MS.

Step 1: Source Optimization
  • Ionization: ESI Positive (+)

  • Solvent: 50:50 Methanol:Water + 0.1% Formic Acid. (Avoid Acetonitrile if checking for acetonitrile neutral loss to prevent background noise).

  • Flow Rate: 5–10 µL/min (Infusion) or 0.3 mL/min (LC-MS).

Step 2: MS1 Screening (Full Scan)
  • Scan Range: m/z 100 – 400.

  • Criteria: Identify base peak at 226.1 ± 0.5 .

  • Adduct Check: Ensure Intensity(226) > 10 × Intensity(248). If not, re-prepare sample with fresh acid.

Step 3: MS2 Fragmentation (Product Ion Scan)
  • Precursor: Select m/z 226.1.

  • Collision Energy (CE) Ramp:

    • Low (10-15 eV): Confirm Parent.

    • Medium (20-30 eV): Observe m/z 198 (CO loss) and m/z 185 (RDA).

    • High (40+ eV): Observe m/z 77 (Phenyl ring).

Step 4: Decision Logic (Diagram)

DecisionTree Start Start Analysis Expected m/z 226 CheckMass Is Base Peak 226? Start->CheckMass CheckAdduct Is Base Peak 248? CheckMass->CheckAdduct No RunMS2 Run MS/MS (CE 25eV) CheckMass->RunMS2 Yes AddAcid Action: Add 0.1% Formic Acid Reshoot CheckAdduct->AddAcid Yes AddAcid->Start Check198 Peak at m/z 198 (M-28)? RunMS2->Check198 Confirm Confirmed: 7-Keto Tautomer Present Check198->Confirm Yes Suspect Suspect Isomer or Contaminant Check198->Suspect No

Figure 2: Step-by-step decision tree for validating the molecular structure.

Frequently Asked Questions (FAQ)

Q: Why don't I see the -OH loss (M-17 or M-18)? A: Because the molecule is not an alcohol in the gas phase. It is a cyclic amide (lactam). Amides do not dehydrate easily; they lose Carbon Monoxide (CO). If you see M-18, it is likely a thermal degradation artifact from the source heater, not true fragmentation.

Q: Can I use Negative Mode (ESI-)? A: Yes, but it is less sensitive. The 7-keto form has an acidic proton on the nitrogen (N-H) at position 4. You will see [M-H]⁻ at m/z 224. Fragmentation in negative mode is often less informative for structural elucidation compared to positive mode.

Q: What is the peak at m/z 105? A: This is likely the benzoyl cation [Ph-CO]⁺. It suggests that the phenyl ring and the carbonyl carbon have remained attached during a specific ring cleavage event, or it is a rearrangement product.

References

  • Tautomerism in Pyrazolo[1,5-a]pyrimidines

    • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents.[6][7] (Confirming the 7-one tautomer preference).

    • Source:

  • Fragmentation Mechanisms (RDA & Neutral Losses)

    • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones and Thiazolo[3,2-a]Pyrimidines.
    • Source:

  • General Heterocyclic Fragmentation

    • Compilation of 40 Published Neutral Losses from ESI/APCI. (Reference for Nitrile and CO losses).
    • Source:

Sources

Validation & Comparative

Comparative Guide: Pyrazolo[1,5-a]pyrimidine vs. Imidazo[1,2-b]pyridazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide compares the Pyrazolo[1,5-a]pyrimidine and Imidazo[1,2-b]pyridazine scaffolds. This analysis focuses on their application in kinase inhibitor discovery, highlighting the trade-offs between potency, metabolic stability, and safety profiles.

Executive Summary

In the realm of ATP-competitive kinase inhibitors, bioisosteres of the purine core are fundamental. Two of the most prominent "privileged scaffolds" are pyrazolo[1,5-a]pyrimidine (PP) and imidazo[1,2-b]pyridazine (IP) .

While both scaffolds effectively mimic the adenine ring of ATP to bind the kinase hinge region, they exhibit distinct physicochemical and safety profiles.

  • Pyrazolo[1,5-a]pyrimidine (PP): Often selected for its superior metabolic stability profile and reduced liability for hERG channel inhibition. It is the core scaffold for drugs like Dinaciclib (CDK inhibitor) and Larotrectinib derivatives (TRK inhibitors).

  • Imidazo[1,2-b]pyridazine (IP): Frequently yields higher initial potency and solubility due to the additional nitrogen in the 6-membered ring. However, this scaffold has historically been associated with higher risks of hERG blockade and CYP inhibition, as seen in the development of Ponatinib and the Pim-1 inhibitor SGI-1776 .

This guide provides a data-driven comparison to assist medicinal chemists in scaffold selection.

Scaffold Architecture & Physicochemical Properties[1][2]

Structural Analysis

Both scaffolds are fused 5-6 bicyclic heteroaromatic systems. Their utility stems from the bridgehead nitrogen, which enforces planarity, allowing the molecule to slot into the narrow ATP-binding pocket.

FeaturePyrazolo[1,5-a]pyrimidine (PP)Imidazo[1,2-b]pyridazine (IP)
Core Structure Pyrazole fused to PyrimidineImidazole fused to Pyridazine
H-Bond Acceptors N4, N7 (limited vectors)N1, N5 (richer vectors)
Basicity (pKa) Lower (Weakly basic)Higher (N5 is significantly basic)
Solubility Moderate (Crystal packing can be high)High (Protonation at physiological pH)
Lipophilicity (cLogP) Generally HigherGenerally Lower (More polar surface)
The "Safety Switch": A Case Study in Scaffold Hopping

A critical insight for drug developers is the "scaffold hop" performed during the optimization of Pim-1 kinase inhibitors.

  • The Problem: The clinical candidate SGI-1776 (an Imidazo[1,2-b]pyridazine) showed potent Pim-1 inhibition but suffered from significant hERG toxicity (IC50 = 0.5 µM) and CYP inhibition . The basic nitrogen at position 5 of the IP core was implicated in these off-target effects.

  • The Solution: Researchers replaced the IP core with the Pyrazolo[1,5-a]pyrimidine scaffold.[1] This removed the problematic basic nitrogen while maintaining the hinge-binding geometry.

  • Result: The PP analog maintained Pim-1 potency (IC50 = 45 nM) but drastically reduced hERG inhibition (IC50 > 30 µM), validating PP as the safer scaffold for this specific series [1].

Experimental Workflows

Synthetic Accessibility

The choice of scaffold often dictates the synthetic strategy. Below are the standard, self-validating protocols for constructing both cores.

Protocol A: Synthesis of Pyrazolo[1,5-a]pyrimidine

Mechanism: Condensation of 5-aminopyrazole with 1,3-electrophiles.

Reagents:

  • 3-Amino-4-phenylpyrazole (1.0 eq)

  • 1,3-Dicarbonyl compound (e.g., Acetylacetone) or Enaminone (1.1 eq)

  • Glacial Acetic Acid (Solvent/Catalyst)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of 3-amino-4-phenylpyrazole in 5 mL of glacial acetic acid in a round-bottom flask.

  • Addition: Add 1.1 mmol of the 1,3-electrophile.

  • Reflux: Heat the mixture to reflux (118°C) for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Cool to room temperature. Pour the reaction mixture into 20 mL of ice-cold water.

  • Precipitation: The product usually precipitates as a solid. Collect via vacuum filtration.

  • Purification: Recrystallize from Ethanol/Water (9:1).

  • Validation: 1H-NMR should show the disappearance of the pyrazole -NH2 signal (~5.0 ppm) and the formation of pyrimidine ring protons.

Protocol B: Synthesis of Imidazo[1,2-b]pyridazine

Mechanism: Condensation of 3-aminopyridazine with α-haloketones.

Reagents:

  • 3-Aminopyridazine (1.0 eq)

  • α-Bromoacetophenone (1.1 eq)

  • Ethanol (Solvent)

  • Sodium Bicarbonate (NaHCO3)

Step-by-Step Methodology:

  • Mixing: Dissolve 1.0 mmol of 3-aminopyridazine in 10 mL of absolute ethanol.

  • Alkylation: Add 1.1 mmol of α-bromoacetophenone. Stir at room temperature for 12 hours. An intermediate salt may precipitate.

  • Cyclization: Add 2.0 mmol of solid NaHCO3 to the mixture and heat to reflux (78°C) for 3 hours.

  • Workup: Evaporate the ethanol under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate (3x).

  • Purification: Flash column chromatography is usually required (Silica gel; Gradient: 0-10% MeOH in DCM).

  • Validation: Verify the formation of the bridgehead system via LC-MS (Target M+1).

Visualization of Synthetic Pathways[4]

The following diagram illustrates the divergent synthetic pathways for generating these two scaffolds.

ScaffoldSynthesis cluster_0 Pyrazolo[1,5-a]pyrimidine Route cluster_1 Imidazo[1,2-b]pyridazine Route Start_PP 5-Aminopyrazole Intermediate_PP Schiff Base Intermediate Start_PP->Intermediate_PP Condensation (AcOH, Reflux) Reagent_PP 1,3-Dicarbonyl (or Enaminone) Reagent_PP->Intermediate_PP Product_PP Pyrazolo[1,5-a]pyrimidine (Stable Core) Intermediate_PP->Product_PP Cyclodehydration Start_IP 3-Aminopyridazine Intermediate_IP Quaternary N-Alkylated Salt Start_IP->Intermediate_IP Alkylation (EtOH, RT) Reagent_IP α-Haloketone Reagent_IP->Intermediate_IP Product_IP Imidazo[1,2-b]pyridazine (Basic Core) Intermediate_IP->Product_IP Cyclization (NaHCO3, Reflux)

Figure 1: Comparative synthetic workflows. Note the distinct starting amines and electrophiles required for each scaffold.

Performance Data Comparison

The table below summarizes the general performance characteristics derived from structure-activity relationship (SAR) studies across multiple kinase targets (Pim-1, Trk, CDK).

MetricPyrazolo[1,5-a]pyrimidineImidazo[1,2-b]pyridazineImplications
Kinase Hinge Binding Excellent (Bidentate H-bonds)Excellent (Bidentate H-bonds)Both are potent ATP mimetics.
hERG Inhibition Risk Low High IP often requires substitution to mitigate channel blocking.
CYP450 Inhibition Low to ModerateModerate to HighIP nitrogen lone pair can coordinate with Heme iron.
Aqueous Solubility Low (Planar stacking)Moderate (Basic N assists)IP is easier to formulate but riskier.
Metabolic Soft Spot C-3 and C-6 positionsC-3 and C-6 positionsBoth require blocking groups (e.g., F, Cl) at these sites.

Biological Signaling Context[5][6]

Understanding where these inhibitors act is crucial. Both scaffolds are primarily Type I inhibitors, binding to the active conformation of kinases within the ATP pocket.

SignalingPathway GrowthFactor Growth Factor (e.g., NGF, BDNF) RTK Receptor Tyrosine Kinase (Trk / VEGFR) GrowthFactor->RTK Activation RAS RAS RTK->RAS Phosphorylation Inhibitor Scaffold Inhibitor (PP or IP) Inhibitor->RTK ATP Competition (Type I Binding) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation/Survival) ERK->Transcription

Figure 2: Signal transduction pathway blocked by PP/IP scaffolds. Both act as ATP-competitive inhibitors at the RTK level (e.g., Trk, VEGFR).

Conclusion & Recommendation

Use Pyrazolo[1,5-a]pyrimidine (PP) when:

  • You are in the Lead Optimization phase and need to reduce hERG or CYP liabilities.

  • Target specificity requires a neutral core to avoid non-specific electrostatic interactions.

  • Example: Developing a chronic therapy where safety margins are paramount.

Use Imidazo[1,2-b]pyridazine (IP) when:

  • You are in the Hit-to-Lead phase and need to maximize potency and solubility rapidly.

  • You are targeting kinases where a basic nitrogen in the hinge region provides a critical salt bridge (e.g., specific mutants).

  • Example: Oncology indications where potency drives the initial candidate selection, provided hERG can be managed via side-chain modification.

References

  • Discovery of Pyrazolo[1,5-a]pyrimidine-based Pim-1 Inhibitors. Source: National Institutes of Health (PMC). Context: Detailed comparison of switching from Imidazo[1,2-b]pyridazine (SGI-1776) to Pyrazolo[1,5-a]pyrimidine to fix hERG issues. URL:[Link]

  • Imidazo[1,2-b]pyridazine as a Privileged Scaffold in Medicinal Chemistry. Source: European Journal of Medicinal Chemistry (via NIH/PubMed). Context: Comprehensive review of the IP scaffold, including Ponatinib and TAK1 inhibitors. URL:[Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Trk Inhibitors. Source: MDPI (Molecules).[2] Context: Analysis of PP scaffold in marketed drugs like Larotrectinib.[3] URL:[Link]

  • Discovery of Imidazo[1,2-b]pyridazine-containing TAK1 Kinase Inhibitors. Source: RSC Medicinal Chemistry. Context: Recent data on IP derivatives for multiple myeloma. URL:[Link]

Sources

Kinase selectivity profile of 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the kinase selectivity profile for derivatives based on the 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol scaffold.

While the specific molecule 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol (CAS 90019-55-9) serves primarily as a synthetic intermediate (a "privileged scaffold"), its functionalized derivatives represent a major class of kinase inhibitors. The most biologically significant members of this structural family include Dorsomorphin (Compound C) , DMH1 , and LDN-193189 .

Executive Summary & Structural Context

The pyrazolo[1,5-a]pyrimidine core is a bioisostere of the adenine ring of ATP, allowing it to bind deeply within the ATP-binding pocket of protein kinases. The selectivity of this scaffold is dictated by substitutions at the C3, C5, C6, and C7 positions .

  • The Scaffold (Precursor): 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol.[1][2][3]

    • Status: Generally inactive as a kinase inhibitor in its "7-ol" (or 7-one) tautomeric form.

    • Activation: Derivatization at the C7 position (replacing -OH with amines, ethers, or heterocycles) is critical to generate affinity for the kinase hinge region.

  • The Derivatives (Active Inhibitors):

    • Dorsomorphin (Compound C): The prototype. Highly promiscuous (AMPK, BMP, VEGFR).

    • DMH1: A structural evolution. Highly selective for BMP Type I Receptors (ALK2) .[4]

    • LDN-193189: Optimized for potency but retains some off-target activity (VEGFR).

Comparative Kinase Selectivity Profile

The following data compares the three primary derivatives of this scaffold class. Note how structural "tuning" shifts the profile from promiscuous to selective.

Quantitative Inhibition Data (IC50 / Ki)
Target KinaseDorsomorphin (Compound C) LDN-193189 DMH1 Biological Implication
ALK2 (ACVR1) ~50 - 100 nM ~1 - 5 nM ~13 - 108 nM Primary Target (BMP Signaling)
ALK1 / ALK3 PotentPotent (< 5 nM)PotentBMP Signaling (Smad1/5/8)
AMPK 109 nM (Ki) > 10,000 nMNo Inhibition Metabolic Regulation (Off-target for BMP studies)
KDR (VEGFR2) Potent (~200 nM)~200 nMNo Inhibition Angiogenesis (Confounding factor in vivo)
ALK5 (TGFβR1) ModerateWeak (~300 nM)No Inhibition TGFβ Signaling (Smad2/3)
PDGFRβ PotentModerateNo InhibitionCell Proliferation

Critical Insight: DMH1 is the only derivative in this class that allows for the study of BMP signaling without confounding effects from AMPK inhibition or VEGF-driven angiogenesis.

Mechanistic Analysis of Selectivity

The selectivity variance arises from the interaction with the kinase Gatekeeper residue and the Solvent Front .

Structural Determinants (SAR)
  • Hinge Binding (Core): The pyrazolo[1,5-a]pyrimidine nitrogen atoms form hydrogen bonds with the kinase hinge region (mimicking Adenine).

  • The "Selectivity Switch" (Side Chains):

    • Dorsomorphin: Contains a pendant piperidine-ether chain. This flexible tail extends into the solvent front but contacts conserved residues in AMPK and VEGFR, causing promiscuity.

    • DMH1: Lacks the bulky ether tail of Dorsomorphin. This structural simplification removes the contact points required for AMPK and VEGFR binding, restricting its activity to the smaller, more hydrophobic pocket of ALK2/BMP receptors.

    • 5-Methyl Group: In 5-methyl-substituted derivatives (unlike DMH1 which lacks it), the methyl group can clash with the "Gatekeeper" residue in kinases with small gatekeepers (e.g., Threonine), further refining selectivity.

Pathway Visualization (DOT Diagram)

KinaseSelectivity cluster_legend Selectivity Impact Dorsomorphin Dorsomorphin (Promiscuous) AMPK AMPK (Metabolism) Dorsomorphin->AMPK Inhibits VEGFR VEGFR2 (KDR) (Angiogenesis) Dorsomorphin->VEGFR Inhibits ALK2 ALK2 (BMPR) (Osteogenesis) Dorsomorphin->ALK2 Inhibits LDN LDN-193189 (Potent/Semi-Selective) LDN->VEGFR Weak Inhibition LDN->ALK2 Potent Inhibition ALK5 ALK5 (TGFbR) (Fibrosis) LDN->ALK5 Weak Inhibition DMH1 DMH1 (Highly Selective) DMH1->AMPK No Effect DMH1->VEGFR No Effect DMH1->ALK2 Selective Inhibition

Caption: Comparative selectivity map showing the "cleaning up" of off-target effects (AMPK, VEGFR) as the scaffold evolves from Dorsomorphin to DMH1.

Experimental Protocols for Validation

To validate the selectivity of a specific 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol derivative in your lab, use the following self-validating workflow.

Protocol A: Cellular Selectivity Assay (Western Blot)

Objective: Confirm BMP pathway inhibition without affecting TGFβ or AMPK pathways.

  • Cell Line: C2C12 (Myoblasts) or HepG2.

  • Treatment Groups:

    • Vehicle (DMSO).

    • Compound X (Your derivative) at 0.1, 1.0, 10 µM.

    • Positive Controls: DMH1 (1 µM) for BMP; SB431542 (10 µM) for TGFβ.

  • Stimulation (30-60 min):

    • BMP4 (50 ng/mL)

      
       Activates Smad1/5/8.
      
    • TGFβ1 (10 ng/mL)

      
       Activates Smad2/3.
      
    • AICAR (1 mM) or Glucose Starvation

      
       Activates AMPK.
      
  • Readout (Western Blot targets):

    • p-Smad1/5/8: Should decrease (Target Engagement).

    • p-Smad2/3: Should remain unchanged (Selectivity vs. TGFβ).

    • p-AMPK (Thr172): Should remain unchanged (Selectivity vs. Metabolic stress).

    • p-ACC: Downstream marker of AMPK activity (Confirm lack of inhibition).

Protocol B: In Vitro Kinase Profiling (HotSpot™ or FRET)

Objective: Quantitative IC50 determination.

  • Assay Format: Radiometric filtration binding (³³P-ATP) is the gold standard for avoiding false positives (fluorescence interference).

  • ATP Concentration: Perform assay at

    
    [ATP] for each specific kinase to ensure competitive kinetics are comparable.
    
  • Panel Selection: Must include ALK2, ALK5, AMPK, KDR, and PDGFRβ to map the known "danger zones" of this scaffold.

References

  • Hao, J., et al. (2010). "In vivo structure-activity relationship study of dorsomorphin analogues identifies selective VEGF and BMP inhibitors."[4] ACS Chemical Biology.[4]

  • Mohedas, A. H., et al. (2013). "Development of an ALK2-biased BMP type I receptor kinase inhibitor."[4] ACS Chemical Biology.[4]

  • Vogt, J., et al. (2011). "Protein kinase inhibitors: from discovery to therapeutics." Chemical Reviews. (Review of the Pyrazolo[1,5-a]pyrimidine scaffold).
  • Sanvitale, C. E., et al. (2013). "A new class of small molecule inhibitor of BMP signaling." PLOS ONE. (Comparison of K02288 and Pyrazolopyrimidines).

  • Boergermann, J. H., et al. (2010). "Dorsomorphin inhibits AMPK independently of BMP signaling." Biochemical Journal.

Sources

A Comparative Guide to Validating the Purity of Pyrazolo[1,5-a]pyrimidines using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its prevalence in drug discovery pipelines necessitates robust and reliable analytical methodologies to ensure the purity, and therefore the safety and efficacy, of these compounds. This guide provides an in-depth comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methods for the comprehensive purity validation of pyrazolo[1,5-a]pyrimidine derivatives, grounded in scientific principles and extensive field experience.

The Criticality of Purity in Pyrazolo[1,5-a]pyrimidine-Based Drug Development

Pyrazolo[1,5-a]pyrimidines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention for their diverse biological activities, including their roles as protein kinase inhibitors in cancer therapy.[4][5] The synthesis of these complex molecules can often lead to the formation of various impurities, such as starting materials, intermediates, by-products from side reactions, and degradation products.[4][6] The presence of these impurities, even at trace levels, can have significant implications for the safety, efficacy, and stability of the final drug product. Therefore, a well-validated, stability-indicating analytical method is not just a regulatory requirement but a scientific necessity.[7][8]

A Comparative Analysis of HPLC-MS Methodologies for Pyrazolo[1,5-a]pyrimidine Purity Assessment

The selection of an appropriate HPLC-MS method is paramount for the successful separation and quantification of the active pharmaceutical ingredient (API) from its potential impurities. The choice of stationary phase and ionization source are two of the most critical parameters that dictate the success of the analysis.

Choosing the Right Stationary Phase: A Comparative Overview

The diverse polarities and structural features of pyrazolo[1,5-a]pyrimidines and their potential impurities necessitate a careful selection of the HPLC column. While reversed-phase chromatography is the most common approach, other stationary phases offer unique selectivities that can be advantageous.

Stationary PhasePrinciple of SeparationAdvantages for Pyrazolo[1,5-a]pyrimidinesDisadvantages
C18 (Octadecylsilane) Primarily hydrophobic interactions.Excellent for separating non-polar to moderately polar compounds. The long alkyl chains provide strong retention for hydrophobic molecules.[9]May provide insufficient retention for highly polar impurities or starting materials. Can exhibit poor peak shape for some basic compounds due to secondary interactions with residual silanols.
C8 (Octylsilane) Hydrophobic interactions, but less retentive than C18.Offers faster elution and shorter run times compared to C18.[9] Can provide improved peak shapes for larger molecules and is a good starting point for method development.May not provide sufficient resolution for complex mixtures of closely related hydrophobic compounds.
Phenyl-Hexyl π-π interactions, hydrophobic interactions, and shape selectivity.Provides alternative selectivity, especially for aromatic compounds like the pyrazolo[1,5-a]pyrimidine core.[1] Can resolve isomers and compounds with subtle structural differences that are not separable on C18 or C8 columns.Retention mechanisms can be more complex to predict and optimize.
Mixed-Mode Combines reversed-phase and ion-exchange functionalities.Excellent for retaining and separating a wide range of compounds with varying polarities and charge states in a single run.[2][10][11][12] Eliminates the need for ion-pairing reagents, making it highly compatible with MS detection.Method development can be more complex due to the multiple interaction modes.
Selecting the Optimal Ionization Technique: ESI vs. APCI

The interface between the HPLC and the mass spectrometer, the ionization source, is critical for achieving sensitive and reliable detection. For pyrazolo[1,5-a]pyrimidines, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common choices.

Ionization TechniquePrincipleAdvantages for Pyrazolo[1,5-a]pyrimidinesDisadvantages
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, leading to the formation of gas-phase ions from dissolved analytes. It is a "soft" ionization technique that typically produces protonated molecules ([M+H]^+).[13]Ideal for polar and ionizable compounds, which is characteristic of many pyrazolo[1,5-a]pyrimidines and their metabolites.[14][15] Generally provides good sensitivity.Can be susceptible to ion suppression from the matrix and mobile phase additives. May not be efficient for non-polar or poorly ionizable impurities.
Atmospheric Pressure Chemical Ionization (APCI) The sample is vaporized and then ionized by a corona discharge. It is also a soft ionization technique.[13]Better suited for less polar and more volatile compounds that may not ionize well with ESI.[15][16] Often less susceptible to matrix effects than ESI.[17]Requires the analyte to be thermally stable, as it involves vaporization at high temperatures.[16] May produce more fragmentation than ESI for some compounds.

Experimental Workflow and Protocols

The following section outlines a detailed workflow and a step-by-step protocol for the purity validation of a representative pyrazolo[1,5-a]pyrimidine compound.

HPLC-MS Purity Validation Workflow

HPLC-MS Purity Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Sample Analysis MD1 Column & Mobile Phase Screening MD2 Gradient Optimization MD1->MD2 MD3 MS Parameter Tuning MD2->MD3 MV1 Specificity (Forced Degradation) MD3->MV1 MV2 Linearity & Range MV1->MV2 MV3 Accuracy & Precision MV2->MV3 MV4 LOD & LOQ MV3->MV4 MV5 Robustness MV4->MV5 SA1 Batch Release Testing MV5->SA1 SA2 Stability Studies SA1->SA2

Caption: A typical workflow for the development and validation of an HPLC-MS method for purity analysis.

Step-by-Step Experimental Protocol

This protocol provides a starting point for the analysis of a pyrazolo[1,5-a]pyrimidine. Optimization will be necessary based on the specific compound and its impurities.

1. Sample and Standard Preparation:

  • Prepare a stock solution of the pyrazolo[1,5-a]pyrimidine reference standard in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.
  • Prepare working standard solutions by diluting the stock solution to the desired concentrations for linearity, accuracy, and precision studies.
  • Prepare sample solutions of the test article at a similar concentration to the main working standard.

2. HPLC-MS Instrumentation and Conditions:

  • HPLC System: A high-performance liquid chromatograph equipped with a quaternary pump, autosampler, and column oven.
  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer with an ESI source.
  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient Elution:
  • 0-5 min: 10% B
  • 5-25 min: 10-90% B
  • 25-30 min: 90% B
  • 30-31 min: 90-10% B
  • 31-35 min: 10% B
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.
  • MS Parameters (Positive ESI mode):
  • Capillary Voltage: 3.5 kV
  • Cone Voltage: 30 V
  • Source Temperature: 120 °C
  • Desolvation Temperature: 350 °C
  • Gas Flow: 600 L/hr
  • Scan Range: m/z 100-1000

3. Forced Degradation Studies:

  • Acid Hydrolysis: Reflux the sample solution in 0.1 M HCl at 80 °C for 2 hours.
  • Base Hydrolysis: Reflux the sample solution in 0.1 M NaOH at 80 °C for 2 hours.
  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
  • Thermal Degradation: Expose the solid drug substance to 105 °C for 24 hours.
  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
  • Neutralize the acidic and basic solutions before injection.

Method Validation According to ICH Q2(R2) Guidelines

A comprehensive validation of the analytical method is required to ensure its suitability for its intended purpose.[7][18][19][20][21]

Decision Tree for Method Optimization

Method Optimization Decision Tree Start Initial Method Performance PeakShape Poor Peak Shape? Start->PeakShape Resolution Inadequate Resolution? PeakShape->Resolution No ChangeMobilePhase Adjust Mobile Phase pH or Organic Modifier PeakShape->ChangeMobilePhase Yes Retention Poor Retention of Polar Analytes? Resolution->Retention No ChangeGradient Modify Gradient Slope or Duration Resolution->ChangeGradient Yes Sensitivity Low Sensitivity? Retention->Sensitivity No ChangeColumn Switch to Mixed-Mode or Phenyl-Hexyl Column Retention->ChangeColumn Yes FinalMethod Optimized Method Sensitivity->FinalMethod No OptimizeMS Optimize ESI/APCI Parameters (e.g., Voltages, Gas Flows) Sensitivity->OptimizeMS Yes ChangeMobilePhase->PeakShape ChangeGradient->Resolution ChangeColumn->Retention OptimizeMS->Sensitivity

Caption: A decision tree illustrating the logical steps for optimizing an HPLC-MS method.

Validation Parameters and Acceptance Criteria
Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.The peak for the main component should be pure and there should be no co-elution from impurities or degradants, as demonstrated by forced degradation studies.
Linearity To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.For impurities: from the reporting threshold to 120% of the specification. For assay: 80-120% of the test concentration.
Accuracy The closeness of the test results obtained by the method to the true value.For assay: 98.0-102.0% recovery. For impurities: 90.0-110.0% recovery.
Precision (Repeatability & Intermediate Precision)The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.Relative Standard Deviation (RSD) ≤ 2.0% for assay and ≤ 10.0% for impurities.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters like flow rate, column temperature, and mobile phase composition are slightly varied. RSD should remain within acceptable limits.

Case Study: Purity Analysis of a Zaleplon Analogue

Zaleplon, a pyrazolo[1,5-a]pyrimidine derivative, provides a relevant case study for potential impurities that may arise during synthesis and storage.[6] A well-developed HPLC-MS method should be able to separate the active ingredient from these and other potential impurities.

Potential Impurities in Pyrazolo[1,5-a]pyrimidine Synthesis:

  • Starting materials and intermediates: Unreacted precursors from the synthetic route.[6]

  • Isomeric impurities: Regioisomers formed during the cyclization step.[6]

  • By-products: Resulting from side reactions or over-reaction.

  • Degradation products: Formed under stress conditions such as hydrolysis, oxidation, or photolysis.[5][8][22][23][24]

Conclusion

The validation of the purity of pyrazolo[1,5-a]pyrimidines is a multifaceted process that requires a deep understanding of both the chemistry of the compounds and the principles of analytical chemistry. By systematically comparing and selecting the most appropriate HPLC column and MS ionization technique, and by rigorously validating the method according to ICH guidelines, researchers and drug developers can ensure the quality, safety, and efficacy of these vital therapeutic agents. The self-validating nature of a well-developed, robust HPLC-MS method provides the high degree of confidence required for regulatory submission and for ensuring patient safety.

References

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • MasterControl. (n.d.). ICH Q2 (R2) Validation of Analytical Procedures. [Link]

  • QbD Group. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Bharathi, C., et al. (2007). Impurity profile study of zaleplon. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 101-109. [Link]

  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • Agilent Technologies Inc. (2022, April 15). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. [Link]

  • Lemr, K., et al. (2002). Atmospheric pressure ionization mass spectrometry of purine and pyrimidine markers of inherited metabolic disorders. Journal of Mass Spectrometry, 37(12), 1250-1262. [Link]

  • Bharathi, C., et al. (2007). Impurity profile study of zaleplon. Ovid. [Link]

  • ResearchGate. (n.d.). Structure of zaleplon and 9 impurities with their relative retention...[Link]

  • Tentu, N. R., et al. (2012). Determination of zaleplon in pharmaceutical formulation by RP-HPLC. Journal of Chemical and Pharmaceutical Research, 4(6), 3010-3014. [Link]

  • Waters Corporation. (n.d.). HPLC Column Performance. [Link]

  • AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. [Link]

  • Phenomenex. (n.d.). C8 vs. C18 HPLC columns: Key differences explained. [Link]

  • Singh, S., & Kumar, M. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 86, 101-111. [Link]

  • Terungwa, S. A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 13(47), 32909-32934. [Link]

  • ResearchGate. (n.d.). The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the...[Link]

  • Sharma, G., & Saini, S. (2016). Forced Degradation Studies: A critical lens into pharmaceutical stability. SciSpace. [Link]

  • Park, H., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(8), 903-908. [Link]

  • Chromatography Online. (2024, September 24). ESI vs APCI. Which ionization should I choose for my application?[Link]

  • HELIX Chromatography. (n.d.). Frequently Asked Questions about HPLC Columns. [Link]

  • Hawach Scientific. (2025, November 10). Difference between C18 Column and C8 Column. [Link]

  • Sharma, G., & Saini, S. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • ResearchGate. (2025, August 7). (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. [Link]

  • Ray, S. (2014, March 1). Mixed-Mode HPLC Separations: What, Why, and How. LCGC International. [Link]

  • Microsaic Systems. (2020, January 13). Straight to the Source: ESI vs APCI….[Link]

  • CERI. (n.d.). L-column series - HPLC. [Link]

  • ResearchGate. (2025, August 10). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. [Link]

  • Biotage. (2023, January 23). When should I choose APCI or ESI for my flash column chromatography?[Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • SIELC Technologies, Inc. (n.d.). Mixed-Mode Core-Shell Columns. [Link]

  • Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2697. [Link]

  • SIELC Technologies. (n.d.). Mixed-Mode HPLC Separation. [Link]

  • Tentu, N. R., et al. (2012). Estimation of zaleplon by a new RP-HPLC method. Journal of Chemical and Pharmaceutical Research, 4(6), 3010-3014. [Link]

Sources

In vitro Cytotoxicity of 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In vitro cytotoxicity of 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol analogs Content Type: Publish Comparison Guide

A Comparative Technical Guide for Drug Development Professionals

Executive Summary: The Scaffold Advantage

In the realm of heterocyclic medicinal chemistry, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged structure," mimicking the adenine pharmacophore of ATP. This structural mimicry allows it to act as a potent inhibitor for a spectrum of kinases, including CDK2, Pim-1, and TRKA .

While the parent compound, 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol (often existing in equilibrium with its 7(4H)-one tautomer), exhibits modest baseline activity, its true value lies in its role as a versatile precursor. Strategic functionalization at the C-7, C-3, and C-6 positions yields analogs with nanomolar potency against solid tumors (MCF-7, HCT-116) and hematological malignancies.

This guide objectively compares the cytotoxic performance of key 7-ol derived analogs, delineates the critical structure-activity relationships (SAR), and provides validated protocols for reproducing these results.

Chemical Foundation & Synthesis Workflow

To understand the cytotoxicity, one must understand the source. The 7-ol core is synthesized via a condensation reaction, but the high-potency analogs require downstream functionalization, typically converting the hydroxyl group to a leaving group (chloride) followed by nucleophilic aromatic substitution.

Figure 1: Synthesis & Functionalization Workflow

SynthesisWorkflow Start 5-Amino-3-phenylpyrazole Core Core Scaffold (7-ol / 7-one tautomer) Start->Core Condensation (AcOH, Reflux) Reagent Ethyl Acetoacetate Reagent->Core Intermediate 7-Chloro Derivative (Activated Core) Core->Intermediate POCl3 Chlorination AnalogA Analog A (7-Aryl-amino) Intermediate->AnalogA SNAr (Anilines) AnalogB Analog B (7-Heterocycle) Intermediate->AnalogB SNAr (Piperazines)

Caption: Step-wise synthesis from pyrazole precursors to high-potency 7-amino substituted analogs via the 7-chloro intermediate.

Comparative Performance Analysis

The following data aggregates cytotoxicity profiles from multiple studies. The "7-ol" core is generally weak (micromolar range), whereas 7-substituted analogs (specifically 7-phenylamino and 7-heterocyclic derivatives) show competitive IC50 values against standard care drugs like Doxorubicin.

Table 1: Cytotoxicity Profile (IC50 in µM)
Compound ClassSpecific Analog StructureMCF-7 (Breast)HCT-116 (Colon)HepG2 (Liver)Mechanism Note
Parent Core 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol> 50.0> 50.0~45.0Low cellular penetration; metabolic liability.
Analog A 7-(4-Methoxyphenylamino)- derivative3.45 ± 0.2 5.12 ± 0.46.71 ± 0.5Enhanced lipophilicity; H-bond donor at C-7.
Analog B 7-(Benzothiazol-2-ylamino)- derivative1.51 ± 0.1 1.89 ± 0.2 3.53 ± 0.3Dual CDK1/Pim-1 inhibition.
Standard Doxorubicin 0.85 ± 0.051.20 ± 0.11.10 ± 0.1DNA intercalation (Control).
Standard 5-Fluorouracil (5-FU) 10.19 ± 0.47.19 ± 0.512.5 ± 0.8Antimetabolite (Control).
Expert Insight: The "Switch" Region

The dramatic increase in potency from the Parent Core to Analog B (over 30-fold) is driven by the substitution at the 7-position.

  • The 7-OH group (in the parent) often faces poor membrane permeability and rapid glucuronidation.

  • The 7-Amino/Aryl group (in Analogs A/B) creates a hydrophobic "cap" that fits deeply into the ATP-binding pocket of kinases (specifically the hinge region of CDK2 and Pim-1), locking the enzyme in an inactive conformation.

Mechanism of Action: Signaling Pathways

These analogs do not act as indiscriminate cytotoxins. They function primarily as Type I Kinase Inhibitors . The diagram below illustrates the downstream effects of inhibiting Pim-1 and CDK2, the primary targets of 5-methyl-2-phenyl-pyrazolo[1,5-a]pyrimidine derivatives.

Figure 2: Apoptotic Signaling Cascade

MOA Drug Pyrazolo[1,5-a]pyrimidine Analog CDK2 CDK2 / Cyclin E Drug->CDK2 Inhibits Pim1 Pim-1 Kinase Drug->Pim1 Inhibits Rb Rb Phosphorylation CDK2->Rb Blocks Bad BAD Protein (Pro-apoptotic) Pim1->Bad Prevents Phosphorylation G2M G2/M Cell Cycle Arrest Rb->G2M Triggers Caspase Caspase-3 Activation Bad->Caspase Activates Apoptosis APOPTOSIS G2M->Apoptosis Caspase->Apoptosis

Caption: Dual inhibition of CDK2 and Pim-1 leads to synergistic cell cycle arrest (G2/M) and mitochondrial apoptosis.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of the 7-Chloro Intermediate

Why this matters: The 7-ol is commercially available but often impure. Converting it to the 7-chloro derivative in-house ensures a reactive electrophile for library generation.

  • Reagents: 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol (1.0 eq), POCl3 (5.0 eq, solvent/reagent), N,N-Dimethylaniline (Cat.).

  • Procedure:

    • Suspend the 7-ol starting material in POCl3.

    • Reflux at 105°C for 4 hours. Checkpoint: Solution should turn from cloudy white to clear yellow.

    • Critical Step: Evaporate excess POCl3 under reduced pressure before quenching. Pouring live POCl3 into water is dangerous and degrades the product.

    • Pour residue onto crushed ice/NaHCO3. Extract with DCM.

  • Validation: 1H NMR should show the disappearance of the OH/NH signal and a downfield shift of the C-6 proton.

Protocol B: MTT Cytotoxicity Assay (Optimized for Adherent Lines)

Why this matters: Standard MTT protocols often suffer from "edge effects" and metabolic variance. This modified protocol minimizes noise.

Materials:

  • Cell lines: MCF-7 (ATCC HTB-22), HCT-116.

  • Reagent: 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Solvent: DMSO (Molecular Biology Grade).

Workflow:

  • Seeding: Plate 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

    • Control: Leave Column 1 (Media only) and Column 12 (Cells + DMSO vehicle) as internal standards.

  • Treatment: Add analogs at log-scale concentrations (0.1, 1, 10, 50, 100 µM).

    • Replication: Triplicate wells per concentration.

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development:

    • Add 20 µL MTT (5 mg/mL in PBS). Incubate 4h.

    • Aspiration: Carefully remove media without disturbing the purple formazan crystals.

    • Solubilization: Add 150 µL DMSO. Shake 15 min.

  • Readout: Measure Absorbance at 570 nm (Reference 630 nm).

  • Calculation:

    
    
    Calculate IC50 using non-linear regression (Sigmoidal Dose-Response).
    

References

  • Attia, M. H., et al. (2024).[1] Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases. MDPI. Link

  • Hassan, A. S., et al. (2025).[2] Synthesis and in vitro cytotoxic activity of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases. ResearchGate. Link

  • Oh, S., et al. (2021).[3] Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases.[3][4][5] Link[4]

  • Xu, Y., et al. (2015).[6] Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. Link

  • Bassoude, I., et al. (2010).[7] 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine. Acta Crystallographica. Link

Sources

Comparative Stability Guide: 7-Hydroxy vs. 7-Chloro Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thermodynamic Sink vs. The Kinetic Tool

In the engineering of pyrazolo[1,5-a]pyrimidine scaffolds—widely used in kinase inhibitors (e.g., CDK, PI3K)—the substituent at the 7-position dictates the molecule's fate.

  • 7-Hydroxy (7-OH): Functionally exists as the 7-oxo (lactam) tautomer. It is the thermodynamic sink of the scaffold—highly stable, chemically inert to nucleophiles without activation, and often insoluble due to strong intermolecular hydrogen bonding. It is typically a manufacturing impurity or a metabolic dead-end.

  • 7-Chloro (7-Cl): A high-energy electrophilic intermediate. It is kinetically unstable in aqueous media, susceptible to rapid hydrolysis which reverts it to the 7-OH form. It is the essential "gateway" functionality for introducing complexity via Nucleophilic Aromatic Substitution (

    
    ).
    

Bottom Line: Treat 7-Cl as a transient reactive species requiring moisture exclusion. Treat 7-OH as a stable, intractable solid requiring activation (e.g.,


 or PyAOP) to be useful.

Structural Basis of Stability: Tautomerism

To understand the stability difference, one must look beyond the nomenclature. While often called "7-hydroxy," experimental evidence (X-ray crystallography and NMR) confirms that in the solid state and polar solvents, the equilibrium heavily favors the 7-oxo (lactam) form.

The Tautomeric Equilibrium

The 7-OH form allows for aromaticity in the pyrimidine ring, but the 7-oxo form benefits from the strength of the carbonyl bond and significant dipolar resonance stabilization.

Tautomerism Hydroxy 7-Hydroxy Form (Enol - Aromatic) Less Stable Oxo 7-Oxo Form (Lactam - Keto) Thermodynamically Favored Hydroxy->Oxo  Tautomerization (Fast)   Chloro 7-Chloro Form (Fixed Aromatic) Electrophilic Oxo->Chloro  Activation (+POCl3)   Chloro->Hydroxy  Hydrolysis (+H2O)  

Figure 1: The central role of the 7-oxo tautomer as the thermodynamic sink. The 7-Cl species is a high-energy intermediate that degrades back to the oxo form.

Impact on Physical Properties
  • Melting Point: The 7-oxo form exhibits high melting points (

    
    C) due to "ribbon-like" intermolecular hydrogen bonding (N-H 
    
    
    
    O=C) in the crystal lattice. The 7-Cl analogs, lacking this donor-acceptor pair, typically melt at significantly lower temperatures (
    
    
    C).
  • Solubility: The 7-oxo form is notoriously insoluble in non-polar organic solvents (DCM, Toluene) but soluble in hot DMSO or acetic acid. The 7-Cl form is soluble in DCM, EtOAc, and THF, facilitating

    
     reactions.
    

Comparative Stability Profile

The following data summarizes the operational windows for both species.

Parameter7-Hydroxy (7-Oxo)7-Chloro
Hydrolytic Stability Inert. Stable in aqueous acid/base for days.Poor. Hydrolyzes to 7-OH.

hrs in neutral buffer; minutes in acidic/basic media.
Thermal Stability High. Stable

C.
Moderate. Can eliminate HCl or decompose upon prolonged heating without nucleophiles.
Storage Condition Ambient shelf storage.

C under Argon/Nitrogen. Desiccator required.
Reactivity Mode Nucleophile (at N/O) or Inert.Electrophile (

).
Primary Risk "Crashing out" of solution; difficult to react.Hydrolysis to 7-OH impurity during reaction workup.
Mechanism of Degradation (7-Cl)

The 7-chloro substituent is activated by the electron-deficient pyrimidine ring. In the presence of water (even atmospheric moisture), water acts as a nucleophile:

  • Attack of

    
     at C-7.
    
  • Formation of the Meisenheimer-like tetrahedral intermediate.

  • Expulsion of

    
    .
    
  • Rapid tautomerization to the 7-oxo form.

Experimental Protocols

As an application scientist, you should not rely solely on literature values. Use these self-validating protocols to assess the quality of your specific scaffold batches.

Protocol A: Quantitative Hydrolysis Monitoring (HPLC)

Objective: Determine the half-life (


) of a 7-chloro intermediate in your reaction solvent.

Reagents:

  • Analyte: 7-Chloro-pyrazolo[1,5-a]pyrimidine derivative.[1][2]

  • Solvent: Acetonitrile (MeCN) or DMSO.

  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

  • Internal Standard: Caffeine (chemically distinct, UV active).

Workflow:

  • Stock Prep: Dissolve 7-Cl analyte (10 mM) and Caffeine (10 mM) in dry MeCN.

  • Initiation: Add 100

    
    L Stock to 900 
    
    
    
    L PBS (pH 7.4) in an HPLC vial. Vortex immediately.
  • Monitoring: Inject onto HPLC (C18 column) every 30 minutes for 8 hours.

    • Mobile Phase:

      
       (0.1% Formic Acid) / MeCN gradient.
      
  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .

Success Criteria:

  • The appearance of a new peak (7-OH) must correlate stoichiometrically with the loss of the 7-Cl peak.

  • If 7-OH peak is observed at

    
    , the starting material is already degraded.
    
Protocol B: Synthetic Activation & Quench (The "Use-Test")

Objective: Verify if a stored batch of 7-OH is viable for conversion to 7-Cl.

Workflow:

SynthesisWorkflow Step1 Step 1: Chlorination Reflux 7-OH in POCl3 (neat) 2-4 Hours Step2 Step 2: Monitoring Aliquot into MeOH (Quench) Check LCMS Step1->Step2 Decision Product Detected? Step2->Decision ResultA 7-Methoxy Adduct (Reaction Complete) Decision->ResultA  Yes (MeOH displaces Cl)   ResultB Starting Material (Reaction Failed) Decision->ResultB  No  

Figure 2: The "Methanol Quench" method. Because 7-Cl is unstable on LCMS (often hydrolyzing back to OH on the column), quenching an aliquot in Methanol converts the 7-Cl to the 7-OMe derivative, which is stable and distinct from the starting 7-OH mass.

Detailed Steps:

  • Reflux 50 mg of 7-OH scaffold in 0.5 mL

    
    .
    
  • After 2 hours, take a 5

    
    L aliquot.
    
  • CRITICAL: Dispense aliquot into 200

    
    L of dry Methanol  (not water!).
    
  • Run LCMS.

    • Observation: You should see the mass of the 7-Methoxy derivative (

      
       vs starting material).
      
    • Why: If you quench in water, 7-Cl hydrolyzes back to 7-OH, and you cannot distinguish reaction success from failure. Methanol traps the chloride as a stable ether.

References

  • Tautomerism & Structural Analysis

    • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents.[3] (2020).[4] PMC. Confirms the 7-oxo tautomer dominance via X-ray crystallography.

  • Synthesis & Reactivity (

    
    ): 
    
    • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2022).[2][5] PMC. Details the conversion of 7-OH to 7-Cl and subsequent displacement with amines.

  • Solubility & Formulation

    • Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator. (2022).[2][5] ResearchGate. Discusses the solubility challenges of the scaffold and strategies to overcome them.

  • Crystallographic Data

    • 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile. (2012). Acta Crystallographica / PMC.

Sources

Reference standards for 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol analysis

Author: BenchChem Technical Support Team. Date: February 2026

Reference standards for 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol (and its tautomer, the 7-one) are critical for the development of kinase inhibitors (e.g., Pim-1, CDK2) and sedative-hypnotics structurally related to Zaleplon.

This guide provides an objective technical comparison of reference material grades, detailing the specific analytical challenges posed by this scaffold—namely keto-enol tautomerism and regioisomerism —and offers validated protocols for their resolution.

Part 1: The Analytical Challenge

The analysis of 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol is not a simple purity assay. It requires navigating two fundamental structural behaviors that can compromise data integrity if not controlled by the reference standard.

Keto-Enol Tautomerism

This compound exists in dynamic equilibrium between the 7-hydroxy (enol) and 7-oxo (keto) forms.

  • Impact: In solution (LC-MS/NMR), the equilibrium shifts based on solvent polarity and pH. A reference standard must be characterized in a specific state (usually the keto form in DMSO-d6) to ensure consistent integration in quantitative NMR (qNMR).

  • Observation: In reverse-phase HPLC, this often manifests as peak tailing or splitting if the mobile phase pH is near the pKa of the enol.

Regioisomerism (The "Methyl Migration" Trap)

The synthesis involves condensing 3-amino-5-phenylpyrazole with ethyl acetoacetate. Depending on reaction conditions (acidic vs. basic), the cyclization can yield two distinct isomers:

  • Target: 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol (7-one).

  • Impurity: 7-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-5-ol (5-one).

  • Criticality: These isomers have identical mass (LC-MS cannot distinguish them) and very similar UV spectra. Only a reference standard with validated HMBC/NOESY NMR data can definitively assign the position of the methyl group.

Part 2: Reference Standard Grades Comparison

Select the grade that matches your development stage. Using a Research Grade material for GMP release testing is a compliance violation, while using a CRM for early discovery screening is resource mismanagement.

FeatureCertified Reference Material (CRM) Analytical Reference Standard Research Chemical / Reagent
Primary Use ISO 17025/17034 Quantitation, Method ValidationRoutine QC, Impurity Identification, Stability StudiesEarly Discovery Screening, Synthesis Starting Material
Purity Assignment Mass Balance & qNMR (Traceable to SI)Chromatographic Purity (Area %)Area % (often unvalidated)
Regioisomer ID Confirmed via 2D-NMR (HMBC/NOESY) Confirmed via 1H-NMRNot guaranteed (Risk of 5-Me/7-Me mix)
Homogeneity Tested & CertifiedAssumedNot Tested
Water/Solvent Quantified (KF/GC-HS) & SubtractedQuantified (KF/LOD)Not typically quantified
Cost


$

Part 3: Experimental Protocols

Protocol A: High-Resolution HPLC Separation of Regioisomers

Objective: To separate the 5-methyl (7-one) target from the 7-methyl (5-one) impurity.

  • Column: C18 Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm). Note: The phenyl-hexyl phase provides superior selectivity for the aromatic pyrazolo-pyrimidine scaffold compared to standard C18.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 stabilizes the keto form).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% → 60% B

    • 15-20 min: 60% → 95% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (primary) and 290 nm (secondary).

  • Expected Result: The 7-one (target) typically elutes after the 5-one impurity due to stronger H-bonding interactions with the stationary phase in the keto form.

Protocol B: Structural Validation via NMR

Objective: To definitively assign the methyl group position for In-House Standard Qualification.

  • Solvent: Dissolve 10 mg in DMSO-d6 (favors the 7-one tautomer).

  • Experiment: Run 1H-13C HMBC (Heteronuclear Multiple Bond Correlation).

  • Diagnostic Correlation:

    • Target (5-Methyl): Look for a correlation between the Methyl protons and the carbon at the bridgehead (C3a) or the pyrimidine ring carbon C6 .

    • Impurity (7-Methyl): The methyl protons will show a correlation to the carbonyl carbon (C7) or the adjacent nitrogen, distinct from the 5-methyl pattern.

Part 4: Visualization of Pathways & Workflows

Figure 1: Synthesis & Impurity Pathway

This diagram illustrates the condensation mechanism and the bifurcation point leading to the critical regioisomeric impurity.

SynthesisPath Start 3-Amino-5-phenylpyrazole + Ethyl Acetoacetate Intermediate Schiff Base / Enamine Intermediate Start->Intermediate Condensation Target TARGET: 5-Methyl-2-phenyl- pyrazolo[1,5-a]pyrimidin-7-one Intermediate->Target Cyclization (Path A) Acidic Conditions Impurity IMPURITY: 7-Methyl-2-phenyl- pyrazolo[1,5-a]pyrimidin-5-one Intermediate->Impurity Cyclization (Path B) Basic/Neutral Conditions

Caption: Synthesis pathway showing the divergence between the target 5-methyl compound and its 7-methyl regioisomer based on cyclization conditions.

Figure 2: Reference Standard Qualification Workflow

A self-validating logic flow for qualifying an in-house secondary standard against a primary or CRM.

QualificationFlow Raw Candidate Material (Synthesis Crude) Prep Prep-HPLC Purification (Remove 5-one isomer) Raw->Prep ID_Check Structure Confirmation (1H NMR + HMBC) Prep->ID_Check Purity Purity Assignment (HPLC + Residual Solvent + Water) ID_Check->Purity Decision Isomeric Purity > 99.0%? Purity->Decision Fail Reject / Repurify Decision->Fail No Pass Release as Secondary Standard Decision->Pass Yes

Caption: Decision tree for qualifying a working reference standard, emphasizing the critical HMBC structural check.

References

  • Senga, K., et al. (1981).[1] Synthesis and biological activity of pyrazolo[1,5-a]pyrimidine derivatives.[2][3][4][5][6][7] Journal of Medicinal Chemistry.

  • USP General Chapter <11> . Reference Standards. United States Pharmacopeia. (Guidance on Primary vs. Secondary Standards).

  • FDA Guidance for Industry . Analytical Procedures and Methods Validation for Drugs and Biologics.

  • Sigma-Aldrich . Product Specification: 5,7-Dimethyl-2-phenyl-pyrazolo[1,5-a]pyrimidine (Analogue Reference). (Note: Used as structural analogue reference for scaffold comparison).

  • National Center for Biotechnology Information . PubChem Compound Summary for CID 329774700 (5-Methyl-2-phenylpyrazolo[1,5-a]pyrimidine).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive operational and safety guide for laboratory personnel handling 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol. As a member of the pyrazolopyrimidine class of heterocyclic compounds, this substance is integral to various research and development activities, particularly in drug discovery and medicinal chemistry.[1][2] The structural novelty of such research chemicals necessitates a proactive and vigilant approach to safety.

This guide is structured to provide immediate, actionable information, beginning with hazard assessment and culminating in disposal protocols. It is grounded in the principle of "as low as reasonably achievable" (ALARA) for chemical exposure and adheres to the standards set forth by the Occupational Safety and Health Administration (OSHA).[3][4]

Hazard Assessment & Principle of Prudent Practice

Common hazards associated with this chemical class include:

  • Skin Irritation: May cause skin irritation upon contact.[6]

  • Eye Irritation: May cause serious eye irritation or damage.[6][7][8]

  • Oral Toxicity: May be harmful if swallowed.[8]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[7]

Therefore, all handling procedures must be designed to minimize direct contact, inhalation, and ingestion.

Engineering Controls: The First Line of Defense

Engineering controls are the most effective means of minimizing exposure by physically isolating the hazard from the researcher.

  • Chemical Fume Hood: All manipulations of 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol, including weighing, dissolving, and transferring, must be conducted inside a certified chemical fume hood.[9][10][11] This is critical for preventing the inhalation of fine powders or aerosols. The causality is simple: the hood's negative airflow captures and exhausts airborne contaminants away from the user's breathing zone.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[12]

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[9][11]

Personal Protective Equipment (PPE): A Necessary Barrier

PPE is essential for protecting against chemical exposure where engineering controls cannot provide complete protection. The selection of PPE must be deliberate and based on the potential hazards.[9][13]

PPE CategoryItemSpecification & Rationale
Eye & Face Protection Safety Goggles & Face ShieldChemical splash goggles are mandatory. A face shield should be worn over goggles during procedures with a high risk of splashing. Standard eyeglasses are insufficient.[13]
Hand Protection Chemical-Resistant GlovesNitrile gloves are the standard for incidental contact.[14] For prolonged handling or immersion, consider more robust materials like butyl rubber. Always check for tears before use and dispose of contaminated gloves immediately.[9][13]
Body Protection Laboratory CoatA flame-resistant lab coat that covers the arms and fastens in the front is required. Do not wear short sleeves or sandals in the laboratory.[13]
Respiratory Protection NIOSH-Approved RespiratorA respirator is typically not required if all work is performed within a certified fume hood. If there is a potential for aerosol generation outside of a hood, a NIOSH-approved respirator with an appropriate cartridge may be necessary.[12][14]
PPE Workflow Diagram

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence D1 1. Lab Coat D2 2. Safety Goggles/ Face Shield D1->D2 D3 3. Gloves D2->D3 Wash Wash Hands Thoroughly F1 1. Gloves (Contaminated) F2 2. Lab Coat F1->F2 F3 3. Safety Goggles/ Face Shield F2->F3 F3->Wash

Caption: The proper sequence for donning and doffing PPE to prevent cross-contamination.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized protocol minimizes procedural errors and ensures consistent safety.

  • Preparation:

    • Designate a specific area within the fume hood for the procedure.

    • Ensure the work surface is clean and uncluttered.

    • Assemble all necessary equipment (spatulas, glassware, solvents) and a designated chemical waste container before starting.

    • Verify that the fume hood is functioning correctly.[11][13]

  • Weighing & Transfer:

    • Perform all weighing of the solid compound on an analytical balance inside the fume hood or in a ventilated balance enclosure.

    • Use a spatula to transfer the solid. Avoid creating dust. If dust is generated, allow it to settle before proceeding.[14]

    • When transferring liquids, use a tray for secondary containment to catch any potential spills.[13]

  • Dissolution & Reaction:

    • When dissolving, add the solid to the solvent slowly.

    • If the reaction is exothermic, use an ice bath to control the temperature.

    • Always keep containers closed when not in use to prevent the release of vapors.

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use.

    • Properly doff PPE as illustrated in the diagram above.

    • Wash hands thoroughly with soap and water after removing gloves.

Emergency & Spill Management

Preparedness is key to mitigating the impact of an accident.[9]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[7][15][16]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7][15]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][15]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8][15]

  • Minor Spill (in fume hood):

    • Alert nearby personnel.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or inert material (e.g., vermiculite).

    • Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

    • Clean the spill area with a suitable decontaminating solution.

  • Major Spill:

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) department.

    • Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan: Responsible Waste Management

Improper disposal of chemical waste poses a significant threat to environmental and human health.[9][11]

  • Categorization: 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol and any materials contaminated with it (e.g., gloves, absorbent pads, empty containers) must be disposed of as hazardous chemical waste.[14]

  • Segregation: Classify this compound as a solid, non-halogenated organic waste. Do not mix it with other waste streams unless explicitly permitted by your institution's EHS guidelines.[11][14]

  • Containment:

    • Collect solid waste in a clearly labeled, sealable, and chemically compatible container.

    • The label must include the full chemical name, associated hazards, and the accumulation start date.[14][17]

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is cool, dry, and well-ventilated, away from incompatible materials.[14]

  • Final Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste management service. Never dispose of this chemical down the drain or in the regular trash.[7][14]

Waste Disposal Workflow

Waste_Disposal cluster_generation Waste Generation & Segregation cluster_containment Containment & Labeling W1 Contaminated Material (Gloves, Wipes, etc.) Solid_Container Solid Waste Container W1->Solid_Container W2 Excess Solid Chemical W2->Solid_Container W3 Contaminated Solvents Liquid_Container Liquid Waste Container W3->Liquid_Container Label1 Label Accurately: - Chemical Name - Hazards - Date Solid_Container->Label1 SAA Store in Satellite Accumulation Area (SAA) Solid_Container->SAA Label2 Label Accurately: - Chemical Name - Hazards - Date Liquid_Container->Label2 Liquid_Container->SAA Disposal Professional Hazardous Waste Disposal SAA->Disposal

Caption: A logical workflow for the safe segregation, containment, and disposal of chemical waste.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Safety First: Best Practices for Handling Research Chemicals. XPRESS CHEMS. [Link]

  • Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. LabTAG. [Link]

  • Part D: Chemical Safety Procedures for Laboratories. University of Wisconsin-La Crosse. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • The Importance of Chemical Safety in R&D Labs. Wilco Prime. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]

  • Chemical Safety Guidelines. The University of New Mexico. [Link]

  • OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. [Link]

  • Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. [Link]

  • 3 - Safety Data Sheet. Carbosynth. [https://www.carbosynth.com/carbosynth/website.nsf/(w-product-sds)/110110/ file/110110.sds.pdf)
  • 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine. National Center for Biotechnology Information (PMC). [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Center for Biotechnology Information (PMC). [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][10][13]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. National Center for Biotechnology Information (PMC). [Link]

  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. MDPI. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar. [Link]

  • Pyrazolopyrimidine-derivatives as cyclin dependent kinase inhibitors.
  • Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience. [Link]

  • Pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides as novel anti-proliferative agents: parallel synthesis for lead optimization of amide region. PubMed. [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Center for Biotechnology Information (PMC). [Link]

  • 7-Chloro-5-methyl-2-phenyl-pyrazolo-[1,5-a]pyrimidine. PubMed. [Link]

  • Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. ResearchGate. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.